5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORHAKUKQFFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679326 | |
| Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-12-3 | |
| Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key building block in medicinal chemistry. We will delve into its chemical properties, explore its synthesis and reactivity, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this versatile molecule.
Introduction: A Versatile Scaffold for Medicinal Chemistry
This compound is a substituted aromatic sulfonyl chloride that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and a fluorine atom on a methylated benzene ring, offers multiple points for chemical modification. This allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1][2] The sulfonyl chloride moiety readily reacts with nucleophiles, such as amines, to form stable sulfonamides, a well-established pharmacophore present in a wide range of therapeutic agents.[3][4]
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-2-methylbenzenesulfonyl chloride[5] | 4-Bromobenzenesulfonyl chloride[6] |
| CAS Number | 874804-12-3[7] | 69321-56-8[8] | 98-58-8 |
| Molecular Formula | C₇H₅BrClFO₂S[7] | C₇H₆BrClO₂S | C₆H₄BrClO₂S |
| Molecular Weight | 287.54 g/mol [7] | 269.54 g/mol | 255.51 g/mol |
| Appearance | Likely a solid, given related structures | Solid | Beige Powder Solid |
| Melting Point | Not reported | Not reported | 73-76 °C |
| Boiling Point | Not reported | 333.1°C at 760 mmHg (Predicted) | Not applicable |
| Solubility | Expected to be soluble in organic solvents and reactive with water | Soluble in organic solvents | Reacts with water |
Spectroscopic Characterization
The structural features of this compound would give rise to a distinct spectroscopic signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A singlet corresponding to the methyl group protons would also be present.
-
¹³C NMR : The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the bromine, fluorine, chlorine, and sulfur atoms would show characteristic chemical shifts.
-
¹⁹F NMR : A single resonance would be observed for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) typically found in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹.[10][11] Aromatic C-H and C=C stretching vibrations would also be observed.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (287.54 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom.[12]
Synthesis and Reactivity
The synthesis of this compound typically starts from the corresponding aniline, 5-Bromo-4-fluoro-2-methylaniline. The most common method for converting an aniline to a sulfonyl chloride is through a Sandmeyer-type reaction, which involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[13]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of benzenesulfonyl chlorides from anilines.[13]
Materials:
-
5-Bromo-4-fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups.
-
Sulfonyl Chloride: This group is a powerful electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[4] The presence of an ortho-methyl group has been shown to accelerate the rate of nucleophilic substitution at the sulfonyl sulfur, a phenomenon attributed to "steric acceleration".[14]
-
Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.
-
Fluorine Atom: The fluorine atom can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group in the para position.
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable building block for the synthesis of biologically active molecules.
Synthesis of Sulfonamide-Based Therapeutics
The primary application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including antibiotics, diuretics, and anticancer agents.[3][15]
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide.
-
Purify the product by column chromatography or recrystallization.
Role in the Development of SIRT6 Activators
The precursor to our title compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of Sirtuin 6 (SIRT6).[16] SIRT6 is a lysine deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation, making it an attractive therapeutic target for age-related diseases and cancer.[16] This connection highlights the potential of this compound as a scaffold for the development of novel SIRT6 modulators.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
-
Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage .[17] It is also likely to be harmful if swallowed or inhaled. Contact with water may liberate toxic gas.[17]
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[17]
-
-
First Aid:
-
In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes.
-
If inhaled, move to fresh air.
-
If swallowed, do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[6]
-
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the facile synthesis of diverse libraries of compounds for biological screening. While specific data for this compound is limited, its utility can be inferred from the rich chemistry of its structural analogues. As our understanding of complex biological pathways continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.
References
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ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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Leading Supplier of Specialty Chemicals. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]
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MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
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Journal of Chemical Health Risks. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 874804-12-3 | this compound. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
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An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive sulfonyl chloride group, along with bromo, fluoro, and methyl substituents on the phenyl ring, provides a versatile scaffold for the synthesis of complex molecules and diverse compound libraries. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, safety and handling procedures, and a notable application in the development of selective enzyme activators, providing a critical resource for researchers in the field.
Core Molecular Attributes
The fundamental chemical and physical properties of this compound are summarized below. These attributes are crucial for its application in synthesis and for understanding its reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClFO₂S | [1] |
| Molecular Weight | 287.54 g/mol | [1] |
| CAS Number | 874804-12-3 | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically >97% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the commercially available 5-Bromo-4-fluoro-2-methylaniline. This two-step process involves the formation of a diazonium salt followed by a copper-catalyzed chlorosulfonylation.
Diagram of the Synthetic Pathway
Sources
A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key reagent and building block in synthetic organic chemistry and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its applications in the development of novel therapeutics, supported by detailed experimental protocols, safety information, and analytical characterization data. This guide is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug discovery.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, identified by the CAS Registry Number 874804-12-3, is a polysubstituted aromatic sulfonyl chloride.[1] Its structure, featuring a strategically functionalized benzene ring with bromo, fluoro, methyl, and sulfonyl chloride groups, makes it a highly valuable intermediate for introducing complex functionalities into organic molecules. The distinct electronic and steric properties conferred by each substituent allow for selective chemical transformations, rendering it a powerful tool in the synthesis of complex molecular architectures.
The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity is central to its utility in constructing pharmacologically active molecules. The presence of bromine and fluorine atoms provides additional handles for synthetic diversification, such as cross-coupling reactions or nucleophilic aromatic substitution, further expanding its synthetic potential. This guide will explore the fundamental chemistry and practical applications of this compound, providing researchers with the necessary knowledge to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in chemical reactions. The compound is a solid at room temperature and requires careful handling due to its corrosive nature.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874804-12-3 | [1] |
| Molecular Formula | C₇H₅BrClFO₂S | [1] |
| Molecular Weight | 287.54 g/mol | [1] |
| Appearance | Solid | [5] |
| Melting Point | 65-69 °C | |
| Boiling Point | 134 °C at 13 hPa | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Synthesis and Mechanism
The synthesis of this compound typically involves the chlorosulfonation of a corresponding substituted toluene precursor. A general and reliable method is the reaction of 4-bromo-1-fluoro-2-methylbenzene with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.
Detailed Step-by-Step Protocol: Laboratory-Scale Synthesis
This protocol is based on established methods for the synthesis of analogous benzenesulfonyl chlorides.[6][7]
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-1-fluoro-2-methylbenzene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5°C throughout the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the highly reactive chlorosulfonic acid with atmospheric moisture.
-
Low Temperature: Controls the highly exothermic nature of the chlorosulfonation reaction, preventing side reactions and degradation of the product.
-
Quenching on Ice: Safely neutralizes the corrosive and reactive chlorosulfonic acid.
-
Bicarbonate Wash: Removes any residual acidic impurities from the product.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Reactivity and Chemical Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides and sulfonate esters.
The presence of the bromo and fluoro substituents on the aromatic ring also influences its reactivity. The fluorine atom, being highly electronegative, enhances the electrophilicity of the sulfonyl chloride group. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups at this position.
Visualizing the Reactivity Map
Caption: Reactivity map of this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of pharmaceuticals. The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with an amine, is a common motif in a wide range of clinically used drugs, including antibiotics, diuretics, and anticonvulsants.
The presence of halogen atoms on the aromatic ring is also significant in drug design. Halogen bonding can play a crucial role in ligand-receptor interactions, enhancing binding affinity and selectivity. Furthermore, the introduction of fluorine can improve metabolic stability and bioavailability. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural analogues are prevalent in medicinal chemistry research.[8][9]
Analytical Characterization
Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as complex multiplets due to splitting by each other and the fluorine atom. The methyl group will appear as a singlet. |
| ¹³C NMR | Aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling will be observed. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, which will be split by the adjacent aromatic protons. |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group will be observed around 1370 cm⁻¹ and 1180 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2][3][4]
-
Hazard Statements: Causes severe skin burns and eye damage.[4] Contact with water liberates toxic gas.[2][3]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water and soap.[2] Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air.[2] If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth and seek immediate medical attention.[2]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep in a corrosives area.[2]
Conclusion
This compound is a synthetically versatile and valuable compound for researchers in organic and medicinal chemistry. Its unique combination of reactive functional groups provides a platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel and sophisticated molecular scaffolds in drug discovery continues to grow, the importance of such multifunctional building blocks is poised to increase.
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Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Oakwood Chemical. 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Oakwood Chemical. 5-Fluoro-2-methylbenzenesulfonyl chloride. Available from: [Link]
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Oakwood Chemical. 4-Bromo-2-fluorobenzenesulfonyl chloride. Available from: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, one comes to appreciate the nuanced personalities of chemical reagents. They are not merely reactants; they are tools, each with its own set of capabilities and necessary precautions. 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is one such tool—a highly functionalized aromatic sulfonyl chloride poised for utility in medicinal chemistry and complex organic synthesis. Its value lies in the specific arrangement of its substituents: a reactive sulfonyl chloride handle for derivatization, and a strategically halogenated phenyl ring that offers multiple points for further modification or for influencing the pharmacokinetic properties of a parent molecule.
This guide provides an in-depth look at this reagent, moving beyond a simple data sheet to offer practical, field-proven insights into its safe handling, application, and the chemical principles governing its use. The protocols and safety measures described herein are designed as a self-validating system, grounded in the established reactivity of the sulfonyl chloride functional group and the broader class of corrosive, water-reactive solids.
Section 1: Chemical Identity and Core Properties
Before utilizing any reagent, a thorough understanding of its fundamental properties is paramount. This initial characterization informs every subsequent handling, storage, and reaction decision.
Table 1.1: Physicochemical & Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 874804-12-3 | [1] |
| Molecular Formula | C₇H₅BrClFO₂S | [1] |
| Molecular Weight | 287.54 g/mol | [1] |
| Appearance | Gray solid | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Storage Temperature | Room temperature (20 to 22 °C); under inert atmosphere | [1] |
The lack of available data for melting and boiling points is not uncommon for specialized reagents. However, its classification as a solid at room temperature provides a primary piece of handling information. The critical directive is the requirement for storage under an inert atmosphere, which directly points to its reactive nature, particularly with atmospheric moisture.
Section 2: Hazard Analysis & GHS Classification
While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining the well-documented behavior of analogous sulfonyl chlorides.[2][3][4] The sulfonyl chloride functional group is the primary driver of its hazardous properties.
Inferred GHS Classification:
-
Pictograms:
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [2][3][4] This is the principal hazard. The sulfonyl chloride moiety reacts with nucleophiles, including water in tissues, to generate hydrochloric acid and the corresponding sulfonic acid, leading to rapid chemical burns.
-
EUH014: Reacts violently with water. (Implied) The reaction with water or moisture is vigorous and exothermic, liberating toxic and corrosive gases.[6]
-
-
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4][5]
-
P405: Store locked up.[7]
-
Section 3: The Causality of Reactivity: Handling and Storage Protocols
Understanding why a reagent requires specific handling procedures is key to fostering a strong safety culture. The reactivity of this compound is dominated by the electrophilic sulfur atom, making it highly susceptible to attack by nucleophiles.
Core Reactivity Principle: Hydrolysis
The most immediate and critical reaction to control is hydrolysis. Contact with water or atmospheric moisture leads to a rapid, exothermic reaction yielding hydrochloric acid (HCl) and 5-bromo-4-fluoro-2-methylbenzenesulfonic acid.
C₇H₅BrClFO₂S + H₂O → C₇H₆BrFO₃S + HCl(g)
This reaction is the root cause of the compound's corrosivity and the reason it is classified as "water-reactive." The generated HCl gas is toxic and corrosive, and the heat from the reaction can increase the concentration of fumes in the air.[6]
Mandatory Storage Protocol:
Based on this reactivity, the following storage protocol is non-negotiable:
-
Inert Atmosphere: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] This prevents degradation from atmospheric moisture.
-
Dry Location: The storage area must be dry. Do not store near sinks, safety showers, or in areas prone to high humidity.[6]
-
Segregation: Store away from incompatible materials, particularly bases (amines, hydroxides), alcohols, strong oxidizing agents, and aqueous solutions.[6]
-
Security: Keep in a locked, dedicated cabinet for corrosive solids.[7]
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this reagent, designed to minimize exposure and prevent accidental contact with water.
Caption: Workflow for handling this compound.
Section 4: Application in Synthesis - A Methodological Approach
While specific published applications for this compound are sparse, its utility can be confidently extrapolated from its structural class. It serves as a key intermediate for installing the 5-bromo-4-fluoro-2-methylphenylsulfonyl moiety, a group of interest in creating derivatives for agrochemical and pharmaceutical screening. For instance, SGLT-2 inhibitors used in diabetes treatment often feature complex substituted aromatic structures where such intermediates are crucial.[8][9]
A foundational application is the synthesis of sulfonamides via reaction with primary or secondary amines.
Experimental Protocol: General Synthesis of a Sulfonamide Derivative
This protocol is adapted from established methods for reacting sulfonyl chlorides with amines.[10][11]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or DIPEA, 1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary/secondary amine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the exothermicity of the reaction.
-
Base Addition: Add the tertiary amine base to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. The primary hazards are severe corrosion and reaction with water.[6][12]
Table 5.1: Emergency Response Decision Matrix
| Incident Type | Immediate Action | Follow-up |
| Skin Contact | Brush off any solid material immediately (do NOT use water initially if large amounts are present).[12] Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 20-30 minutes.[13][14] | Seek immediate medical attention. Provide the material's identity to responders. |
| Eye Contact | Immediately flush eyes with a gentle, continuous stream of water for at least 20-30 minutes, holding eyelids open.[13][14] Do not interrupt flushing. | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[13] | Seek immediate medical attention. Effects like pulmonary edema may be delayed.[6] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[7] If the person is conscious, give a small amount of water to drink. | Seek immediate medical attention. |
| Minor Spill | Evacuate the immediate area. Wear full PPE. Cover the spill with a dry, inert absorbent like sand or vermiculite.[12] Do NOT use water or combustible materials.[12] Carefully sweep the material into a labeled, dry container for hazardous waste disposal. | Decontaminate the area with a dry solvent. |
| Major Spill | Evacuate the laboratory and alert others. Activate the emergency alarm. Contact institutional emergency response personnel.[6] | Isolate the area and prevent entry. Provide details of the spill to the response team. |
Emergency Response Logic Flow
The following diagram illustrates the decision-making process for responding to an incident involving this chemical.
Caption: Decision flowchart for emergency response procedures.
Conclusion
This compound is a reagent with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its utility is matched by its hazardous nature, demanding a handling philosophy rooted in a deep understanding of its chemical reactivity. By treating this compound not as an unknown but as a member of the well-characterized sulfonyl chloride class, researchers can implement robust, self-validating safety protocols. Adherence to the principles of moisture exclusion, appropriate personal protective equipment, and diligent emergency preparedness will enable the safe and effective use of this versatile synthetic building block.
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Guide to the Safe Handling and Storage of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a bespoke sulfonylating agent critical in modern synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Its molecular architecture, featuring a reactive sulfonyl chloride moiety appended to a halogenated aromatic ring, makes it a valuable intermediate for constructing complex molecules, most notably sulfonamides, which are a privileged scaffold in drug discovery.[1][2] The high electrophilicity of the sulfonyl chloride group, however, necessitates a rigorous and well-understood protocol for its handling and storage to ensure reagent integrity, experimental success, and, most importantly, laboratory safety.
This guide provides a comprehensive framework for the safe and effective management of this compound. It moves beyond a simple recitation of procedural steps to explain the underlying chemical principles, empowering researchers to make informed decisions that mitigate risk and preserve the reagent's reactivity.
Hazard Identification and Risk Assessment
A foundational understanding of the reagent's reactivity and toxicological profile is non-negotiable. The primary hazards stem from the inherent properties of the sulfonyl chloride functional group.
Chemical Reactivity Profile
The core of this reagent's hazard profile is its vigorous and exothermic reaction with nucleophiles, most notably water.[3]
-
Moisture Sensitivity: this compound reacts readily with atmospheric moisture, undergoing hydrolysis. This reaction is not benign; it degrades the reagent into the corresponding 5-bromo-4-fluoro-2-methylbenzenesulfonic acid and generates highly corrosive hydrogen chloride (HCl) gas.[4] This degradation compromises sample purity and the HCl byproduct can pressurize the container and create a significant inhalation hazard upon opening.
-
Incompatibilities: Beyond water, this compound is incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[4][5] Reactions with these substances can be violent and exothermic, posing a significant safety risk.
Health Hazards Summary
Direct exposure to this compound or its hydrolysis byproducts can cause severe injury.
-
Corrosivity: The compound is extremely corrosive and causes severe skin burns and serious eye damage upon contact.[6][7][8] The damage can be immediate and extensive.
-
Inhalation Hazard: Inhalation of dust from the solid reagent or the HCl gas released upon hydrolysis can cause severe irritation and burns to the respiratory system.[4][6]
-
Lachrymator: The compound is a lachrymator, meaning it will cause irritation and tearing upon exposure to the eyes.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and followed by meticulous use of PPE, is essential.
Primary Engineering Controls
All handling of this compound must be conducted within a certified chemical fume hood.[6][9] The fume hood provides critical ventilation to capture and exhaust any dust or HCl gas, protecting the user from inhalation exposure. The sash should be kept as low as practicable during all manipulations.
Mandatory PPE Protocol
A comprehensive PPE strategy is crucial for preventing contact with this corrosive material.[9] The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Key Considerations |
| Eyes/Face | Tightly-fitting chemical safety goggles AND a full-face shield.[10][11] | Protects against splashes to the eyes and face. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact. Inspect gloves for any signs of damage before use.[10] Consider double-gloving for added protection. |
| Body | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from potential splashes and spills.[12][13] |
| Respiratory | Not required if handled within a certified fume hood. | A suitable respirator may be required for cleaning up large spills or in the event of ventilation failure.[11][14] |
Reagent Handling Protocol
The principal objective during handling is to prevent exposure to atmospheric moisture and to safely transfer the desired quantity of the reagent.
Preparation and Inert Atmosphere Techniques
Glassware used for handling or reactions must be rigorously dried, typically by oven-drying overnight at >120 °C and cooling in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).[15]
Before opening the reagent bottle, it is critical to allow it to warm to ambient laboratory temperature.[16] Opening a refrigerated bottle while it is still cold will cause atmospheric moisture to condense directly onto the reagent, leading to rapid degradation.[17]
Caption: General workflow for handling moisture-sensitive reagents.
Aliquoting the Reagent (Syringe/Cannula Transfer)
For transferring the reagent in a controlled, moisture-free manner, a syringe or double-tipped needle (cannula) technique is recommended, especially when using bottles equipped with a Sure/Seal™ septum.[15][18]
Step-by-Step Protocol:
-
Setup: Secure the reagent bottle and the reaction flask (already under an inert atmosphere) within the fume hood.
-
Inert Gas Blanket: Puncture the septum of the reagent bottle with a needle connected to a supply of dry nitrogen or argon. This creates a positive pressure, ensuring that as the reagent is withdrawn, it is replaced by inert gas, not moist air.[18]
-
Withdrawal: Using a clean, dry syringe, pierce the septum and carefully withdraw the desired volume of the reagent.
-
Transfer: Swiftly transfer the loaded syringe to the reaction flask and dispense the reagent.
-
Completion: Once the transfer is complete, remove the syringe. Remove the inert gas inlet needle from the reagent bottle.
-
Storage Preparation: To ensure a tight seal for long-term storage, the headspace of the reagent bottle should be purged with inert gas before tightly closing the cap.[16]
Storage and Stability
Proper storage is paramount to preserving the reagent's efficacy and ensuring safety. The key principles are moisture exclusion and temperature control.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of this compound.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Under a dry, inert gas (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture. |
| Temperature | 2–8 °C (Refrigerated).[19] | Slows the rate of potential thermal decomposition. |
| Container | Tightly sealed in the original manufacturer's container. | Prevents moisture ingress and contamination. |
| Location | In a designated, well-ventilated, and dry corrosives cabinet.[11][20] | Segregates it from incompatible materials and prevents accidental contact. |
| Incompatibles | Store away from water, bases, alcohols, amines, and strong oxidizers.[5] | Prevents dangerous chemical reactions. |
Long-Term Stability and Signs of Decomposition
Over time, or with improper storage, the reagent may degrade. Discoloration (e.g., turning yellow or brown) and the presence of a sharp, acidic odor upon opening are indicators of decomposition.[9] The presence of solid material that appears "caked" or clumped can also suggest moisture contamination. For reactions sensitive to purity, using a freshly opened or colorless reagent is strongly advised.
Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is critical.
Caption: Decision workflow for a chemical spill response.
Spill Management
Should a spill occur, follow these steps immediately:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[21]
-
Control Ignition Sources: Remove all sources of ignition.[21]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in section 3.2.[22]
-
Containment: For liquid spills, contain the spill using chemical socks or dikes. Prevent the material from entering drains.[22]
-
Absorption: DO NOT USE WATER. [6][21] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[21] Work from the outside of the spill inward to minimize spreading.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[22]
-
Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent, followed by a mild detergent and water.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.[21]
First Aid Measures
Immediate action is required in case of personal exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes.[21][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Have the person rinse their mouth with water and drink one to two glasses of water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including spill cleanup materials and empty containers, must be treated as hazardous waste.[21] Unreacted or excess reagent should be quenched carefully before disposal. A recommended method is the slow, portion-wise addition of the sulfonyl chloride to a cold, stirred solution of a weak base, such as sodium bicarbonate, in a fume hood.[9] Dispose of all waste in accordance with local, state, and federal regulations.
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An In-Depth Technical Guide to the Solubility of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to offer practical, field-proven insights into determining and applying the solubility profile of this compound. We will delve into the expected solubility based on its chemical class, provide a robust experimental protocol for its determination, and discuss the critical factors influencing its behavior in various solvent systems.
Introduction to this compound
This compound (CAS RN: 874804-12-3) is a substituted aromatic sulfonyl chloride.[1] Its molecular structure, featuring a halogenated and methylated benzene ring attached to a reactive sulfonyl chloride group, makes it a valuable building block in organic synthesis. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives of significant interest in medicinal chemistry.[2]
Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Reaction kinetics, yield, and purity are all intrinsically linked to the dissolution of the starting materials in a given solvent.
Expected Solubility Profile: Insights from Aryl Sulfonyl Chlorides
Direct, publicly available quantitative solubility data for this compound is limited.[1] However, by examining the well-established properties of analogous aryl sulfonyl chlorides, we can construct a highly reliable predictive model for its behavior.
Aqueous Solubility
Aryl sulfonyl chlorides generally exhibit low solubility in water .[3][4] This is a defining characteristic of this class of compounds. The large, hydrophobic, substituted benzene ring dominates the molecule's properties, leading to poor solvation by polar water molecules.
Furthermore, sulfonyl chlorides are not merely insoluble in water; they are reactive with it. The sulfonyl chloride group undergoes hydrolysis to form the corresponding sulfonic acid and hydrochloric acid.[5][6] This reactivity is a critical consideration in any experimental design. The low solubility, however, can act as a kinetic shield, protecting the bulk of the material from rapid hydrolysis when suspended in an aqueous medium, a principle that is sometimes exploited in aqueous synthetic processes.[3][4]
Solubility in Organic Solvents
Based on the "like dissolves like" principle, this compound is expected to be soluble in a range of common organic solvents .[2] The presence of the polar sulfonyl chloride group, combined with the largely nonpolar aromatic ring, allows for effective solvation by solvents with a spectrum of polarities.
Expected High Solubility in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Polar Aprotic Solvents: Acetonitrile, Ethyl Acetate
The specific quantitative solubility in these solvents will vary and must be determined experimentally.
Experimental Determination of Solubility: A Validated Protocol
The absence of published data necessitates a reliable in-house method for determining the solubility of this compound. The following protocol is a robust, thermodynamically-sound approach based on the "excess solid" or shake-flask method, which is a gold standard for solubility measurement.[7]
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for the compound and similar molecules. Substituted benzenesulfonyl chlorides are classified as corrosive and react violently with water, liberating toxic gas.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all experiments in a certified chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. This class of compounds can cause severe skin burns and eye damage.[8]
-
Quenching: Prepare a quenching solution (e.g., a dilute solution of a non-nucleophilic amine like triethylamine in an appropriate solvent) to safely neutralize any spills or residual reagent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Dichloromethane, Acetonitrile, Toluene, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is to add approximately 10-20 mg of the solid to 1 mL of each test solvent. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be verified.
-
Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification: a. Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (one in which it is highly soluble, like acetonitrile). b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve. d. Inject the diluted samples into the HPLC and determine their concentration from the calibration curve. e. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Workflow Visualization
Caption: Experimental workflow for determining thermodynamic solubility.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental and physical factors.
Temperature
For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic.[10] Therefore, an increase in temperature will generally lead to an increase in solubility . This relationship should be characterized if the compound is to be used in reactions at elevated temperatures or during crystallization processes.
pH
While the compound itself does not have an ionizable group, its stability is highly pH-dependent. In aqueous systems, the rate of hydrolysis will increase significantly under basic conditions due to the presence of the hydroxide nucleophile. Under acidic conditions, hydrolysis can still occur. Therefore, while pH may not directly affect the solubility of the parent compound, it governs its persistence in aqueous media.
Polarity of the Solvent
As discussed, the polarity of the solvent is a primary determinant of solubility.[10] A systematic approach to solvent screening, covering a range of polarities, is recommended to identify optimal solvents for specific applications.
Physical Form
The particle size and crystalline form (polymorphism) of the solid can affect the rate of dissolution and, to a lesser extent, the equilibrium solubility.[10] Smaller particles, with their higher surface area-to-volume ratio, will dissolve more rapidly. Different polymorphs can have different lattice energies, leading to slight variations in their thermodynamic solubility.
Data Summary and Conclusion
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Considerations |
| Aqueous | Water, Buffers | Low / Reactive | The molecule is predominantly hydrophobic. It will undergo hydrolysis, especially at non-neutral pH.[3][4][5] |
| Chlorinated | Dichloromethane, Chloroform | High | Good match of polarity; commonly used for reactions involving sulfonyl chlorides.[11] |
| Ethers | THF, Diethyl Ether | High | Effective at solvating both the polar sulfonyl group and the aromatic ring.[2] |
| Polar Aprotic | Acetonitrile, Ethyl Acetate | Moderate to High | These solvents are good general-purpose solvents for a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Moderate to High | Solvates the aromatic ring well, with sufficient polarity to accommodate the sulfonyl chloride group.[2] |
| Alcohols | Methanol, Ethanol | Soluble but Reactive | Alcohols are nucleophilic and will react with the sulfonyl chloride to form sulfonate esters. Use with caution. |
| Nonpolar Alkanes | Hexane, Heptane | Low | Insufficient polarity to effectively solvate the sulfonyl chloride group. Often used as anti-solvents for crystallization. |
References
- Benzenesulfonyl chloride - Solubility of Things.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- Determination of solubility: A laboratory experiment. Journal of Chemical Education.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Determining the water solubility of difficult-to-test substances A tutorial review.
- Compound solubility measurements for early drug discovery. Computational Chemistry.
- CAS RN 874804-12-3 | this compound. Hoffman Fine Chemicals.
- 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride | 874801-49-7. Sigma-Aldrich.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- SAFETY DATA SHEET. Fisher Scientific.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- This compound CAS#: 874804-12-3. ChemicalBook.
- 5-Bromo-2-methylbenzenesulfonyl chloride. Echemi.
- Sulfuryl chloride. Wikipedia.
- SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET. Fisher Scientific.
- 5-bromo-2-methylbenzenesulfonyl chloride | CAS 69321-56-8. Santa Cruz Biotechnology.
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO. PubChem.
- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.
- 445-05-6 | 5-Fluoro-2-methylbenzenesulfonyl chloride. ChemScene.
- 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S. PubChem.
- 1208076-84-9|4-Bromo-5-chloro-2-methylbenzene-1-sulfonyl chloride. BLDpharm.
- 89794-06-9(2-BROMO-4-METHYLBENZENESULFONYL CHLORIDE) Product Description. ChemicalBook.
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Spectroscopic Characterization of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride: A Technical Guide
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The substitution pattern on the benzene ring dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Caption: Structure of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H-6) | ~ 8.0 - 8.2 | Doublet | ~ 8-9 (³JH-F) |
| Ar-H (H-3) | ~ 7.4 - 7.6 | Singlet (or very small coupling) | - |
| -CH₃ | ~ 2.5 - 2.7 | Singlet | - |
Rationale for Predictions:
-
The aromatic proton at position 6 (H-6) is expected to be the most downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group and its coupling to the fluorine atom.
-
The aromatic proton at position 3 (H-3) is ortho to the methyl group and meta to the bromine and sulfonyl chloride groups. Its chemical shift will be moderately downfield.
-
The methyl protons are attached to the aromatic ring and will appear in the typical benzylic proton region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-SO₂Cl (C-1) | ~ 140 - 145 |
| C-CH₃ (C-2) | ~ 135 - 140 |
| C-H (C-3) | ~ 130 - 135 |
| C-F (C-4) | ~ 160 - 165 (d, ¹JC-F ≈ 250 Hz) |
| C-Br (C-5) | ~ 115 - 120 |
| C-H (C-6) | ~ 125 - 130 |
| -CH₃ | ~ 20 - 25 |
Rationale for Predictions:
-
The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly downfield.
-
The carbons attached to the electron-withdrawing sulfonyl chloride (C-1) and bromine (C-5) groups will also be shifted downfield.
-
The carbon bearing the methyl group (C-2) and the other aromatic carbons will have chemical shifts in the expected aromatic region.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If desired, acquire a ¹⁹F NMR spectrum.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).
-
-
Ionization:
-
Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. [5]3. Mass Analysis:
-
Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of the results. While the presented data is based on well-established spectroscopic principles, experimental verification is always recommended for definitive structural confirmation.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Gregory, R. B., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(12), 2411–2413.
Sources
commercial availability of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
Introduction: A Versatile Building Block for Modern Drug Discovery
This compound is a highly functionalized aromatic sulfonyl chloride that has emerged as a valuable intermediate in synthetic and medicinal chemistry. Its strategic combination of reactive and modifiable sites—a highly reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling, and a fluorine atom to modulate physicochemical properties—makes it an attractive scaffold for constructing diverse molecular libraries. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on its properties, synthesis, commercial availability, and applications, with a focus on leveraging its unique structure for accelerated discovery programs.
The core value of this reagent lies in its utility for creating sulfonamides, a privileged pharmacophore present in a multitude of FDA-approved drugs.[1] The sulfonyl chloride moiety serves as a robust electrophilic handle for reaction with primary and secondary amines, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery projects.[1]
Physicochemical Properties and Commercial Availability
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 874804-12-3 | [2] |
| Molecular Formula | C₇H₅BrClFO₂S | [2] |
| Molecular Weight | 287.54 g/mol | [2] |
| MDL Number | MFCD06409093 | [2] |
This compound is available from several fine chemical suppliers for research and development purposes. It is typically intended for laboratory use only and not for pharmaceutical, cosmetic, or food additive applications.[2] Buyers should always handle the product according to the supplier's safety data sheet (SDS) and be aware that it may be subject to local chemical regulations.[2]
General Synthetic Approach: A Plausible Laboratory Protocol
While proprietary synthesis methods may vary between suppliers, a common and logical route to aromatic sulfonyl chlorides involves the diazotization of a corresponding aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide. This multi-step process is a cornerstone of industrial and laboratory-scale synthesis for this class of compounds.
The workflow below illustrates a plausible, field-proven methodology for the synthesis of the title compound starting from 5-bromo-4-fluoro-2-methylaniline.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for synthesizing sulfonyl chlorides and should be adapted and optimized under appropriate laboratory conditions.[3][4]
-
Diazotization:
-
Suspend the starting material, 5-bromo-4-fluoro-2-methylaniline, in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the suspension to below 0°C in an ice-salt or acetone/ice bath. The low temperature is critical to prevent the decomposition of the highly reactive diazonium salt intermediate that will be formed.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature remains below 5°C. Stir vigorously for 1 hour after the addition is complete to ensure full conversion to the diazonium salt.[3]
-
-
Sulfonyl Chloride Formation:
-
In a separate, well-ventilated fume hood, prepare a suspension of copper(I) chloride (CuCl) as a catalyst in a solvent mixture such as acetic acid and toluene.[3]
-
Bubble sulfur dioxide (SO₂) gas through this suspension at 0°C.
-
Add the cold diazonium salt solution prepared in Step 1 to the SO₂/CuCl suspension over 20-30 minutes. The reaction is often accompanied by the evolution of nitrogen gas.
-
Allow the reaction to stir for an additional 1-2 hours at or below 10°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or toluene and wash it sequentially with water and brine to remove inorganic salts and acids.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting residue via flash column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.[3]
-
Core Applications in Medicinal Chemistry
The primary utility of this reagent is as an electrophilic building block for the synthesis of sulfonamides, which are integral to many therapeutic agents. The sulfonyl chloride group reacts readily with nucleophilic primary and secondary amines to form stable sulfonamide linkages.
Caption: Core reaction showcasing the synthesis of sulfonamides for SAR studies.
This reaction is fundamental to SAR studies for several reasons:
-
Rapid Library Generation: A diverse library of sulfonamide derivatives can be quickly synthesized by reacting the sulfonyl chloride with a wide array of commercially available amines.
-
Structural Diversification: The bromo and fluoro substituents on the aromatic ring provide orthogonal sites for further chemical modification.[1] The bromine atom, in particular, is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables a multi-dimensional exploration of chemical space around the core scaffold.
-
Pharmacokinetic Modulation: The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]
Derivatives of similar sulfonyl chlorides have shown potent activity as antagonists for G-protein coupled receptors (GPCRs), highlighting the potential of this compound's framework in developing novel pharmacological agents.[1]
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling of this compound is paramount for laboratory safety.
-
Hazards: This compound is classified as corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed.
-
Reactivity: It is highly sensitive to moisture.[6] Contact with water can liberate toxic and corrosive gases (e.g., HCl). The material should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7] All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride | 874801-49-7.
- Hoffman Fine Chemicals. CAS RN 874804-12-3 | this compound.
- University of Florida.
- Benchchem. 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride | 874801-49-7.
- Smolecule. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8.
- Oakwood Chemical. 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride.
- Fisher Scientific. SAFETY DATA SHEET (4-Bromo-3-methylbenzenesulfonyl chloride).
- Echemi. 5-Bromo-2-methylbenzenesulfonyl chloride.
- MilliporeSigma.
- Fisher Scientific. SAFETY DATA SHEET (4-Bromo-3-methylbenzenesulfonyl chloride, >95).
- Thermo Fisher Scientific. SAFETY DATA SHEET (4-Bromobenzenesulfonyl chloride).
- Organic Syntheses. Benzenesulfonyl chloride.
- Win-Win Chemical. 445-05-6 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE.
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- BLD Pharm. 69321-56-8|5-Bromo-2-methylbenzene-1-sulfonyl chloride.
- PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- Simson Pharma Limited. 2-Tolperisone Hydrochloride | CAS No- 91625-73-9.
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- 3. rsc.org [rsc.org]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
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- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
Introduction: The Strategic Importance of Sulfonamides and the Utility of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1][2] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile class of drugs with applications spanning from antibacterial to anticancer, antiviral, and anti-inflammatory therapies.[3] Their continued relevance in drug discovery stems from their ability to act as bioisosteres of amides and their capacity for forming crucial hydrogen bonds with biological targets.
This guide focuses on the synthesis of novel sulfonamides utilizing a highly functionalized and strategic building block: This compound . The unique substitution pattern of this reagent offers medicinal chemists a powerful tool for tuning the physicochemical properties of the resulting sulfonamides. The presence of a bromine atom provides a handle for further diversification through cross-coupling reactions, while the fluorine atom and methyl group can modulate lipophilicity, metabolic stability, and target engagement.
These application notes provide a comprehensive overview of the synthesis of N-substituted sulfonamides from this key intermediate, including detailed experimental protocols, mechanistic insights, and characterization techniques.
Reaction Mechanism and Rationale
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The fundamental steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Departure of the Leaving Group: The chloride ion, being a good leaving group, is subsequently eliminated, reforming the sulfur-oxygen double bonds.
-
Proton Transfer: A base, typically an excess of the reacting amine or an added non-nucleophilic base like pyridine or triethylamine, removes a proton from the nitrogen atom to yield the final sulfonamide and the hydrochloride salt of the base.[4]
The presence of electron-withdrawing groups (bromo and fluoro) on the benzene ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, potentially increasing the reaction rate compared to unsubstituted benzenesulfonyl chloride.
Visualizing the Core Reaction
Caption: General reaction scheme for the synthesis of N-substituted sulfonamides.
Experimental Protocols
Two robust protocols are provided below: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Synthesis in Dichloromethane (DCM)
This method is a reliable and widely applicable procedure for the synthesis of a broad range of sulfonamides.
Materials:
| Reagent/Solvent | Molar Equivalent | Purpose |
| Primary or Secondary Amine | 1.0 eq | Nucleophile |
| This compound | 1.1 eq | Electrophile |
| Pyridine or Triethylamine | 1.5 - 2.0 eq | Base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| 1M Hydrochloric Acid (HCl) | - | Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Work-up |
| Brine | - | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5][6]
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This method offers a significant reduction in reaction time and is often more environmentally friendly.
Materials:
| Reagent | Molar Equivalent | Purpose |
| Primary or Secondary Amine | 1.0 eq | Nucleophile |
| This compound | 1.05 eq | Electrophile |
| n-Hexane | - | Work-up |
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary or secondary amine (1.0 eq) followed by this compound (1.05 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Note: The optimal temperature and time should be determined empirically for each substrate.
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up: Treat the reaction mixture with n-hexane and stir at room temperature. The sulfonamide product will often precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold n-hexane, and dry. If necessary, further purify the product by recrystallization.
Workflow Visualization
Caption: Step-by-step experimental workflow for conventional sulfonamide synthesis.
Characterization of Sulfonamide Products
The successful synthesis of the target sulfonamide should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Appearance of a signal for the sulfonamide N-H proton (if applicable), typically in the range of 8-11 ppm.[7]\n- Characteristic signals for the aromatic protons of the 5-bromo-4-fluoro-2-methylphenyl group.\n- Signals corresponding to the protons of the amine component. |
| ¹³C NMR | - Signals for the carbon atoms of the substituted benzene ring and the amine moiety. |
| FT-IR | - Characteristic stretching vibrations for the S=O bonds of the sulfonyl group, typically appearing as two strong bands in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[8]\n- An N-H stretching vibration for primary and secondary sulfonamides, usually in the range of 3300-3200 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the calculated mass of the synthesized sulfonamide. |
Safety and Handling Precautions
This compound is a corrosive substance and reacts with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).\n- Poorly nucleophilic amine.\n- Insufficient reaction time or temperature. | - Use fresh or properly stored sulfonyl chloride.\n- Increase reaction temperature or time. Consider using a stronger, non-nucleophilic base.\n- Switch to the microwave-assisted protocol. |
| "Oiling Out" During Recrystallization | - The melting point of the product is lower than the boiling point of the solvent.\n- High concentration of impurities. | - Add more solvent and allow for slower cooling.\n- Try a different solvent system.\n- Purify the crude product by column chromatography before recrystallization.[9] |
| Difficulty in Removing Pyridine/Triethylamine Hydrochloride | - Incomplete washing during work-up. | - Perform additional washes with 1M HCl. |
References
-
Eze, F. U., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
-
Feng, J., et al. (2021). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. National Institutes of Health. Available at: [Link]
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Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]
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Saeed, A., et al. (2018). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Global Pharma Technology. Available at: [Link]
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Bhatt, H., et al. (2021). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm. Available at: [Link]
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Aouad, M. R., et al. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Available at: [Link]
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Eze, F. U., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
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Li, Y., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]
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Mondal, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
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King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
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Al-Farhan, K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available at: [Link]
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JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]
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Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]
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Murugan, P. (2022). How to recrystallize an oily compound after column chromatography?. ResearchGate. Available at: [Link]
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Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. Available at: [Link]
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MacAleese, L., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]
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Ankara University. (n.d.). CRYSTALLIZATION. Ankara University. Available at: [Link]
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Application Notes & Protocols: 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride in the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride as a critical building block in the synthesis of contemporary kinase inhibitors. Kinases are a pivotal class of enzymes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized therapeutic strategies. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of kinases.[1][2] This document outlines the strategic application of this compound, detailing its chemical properties, a comprehensive experimental protocol for the synthesis of a key kinase inhibitor intermediate, and the underlying scientific rationale for its use in drug discovery.
Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The sulfonamide moiety (-SO₂NH-) is a bioisostere of the amide bond and is present in a multitude of approved drugs.[1][2] Its unique electronic properties and its capacity to act as a hydrogen bond donor and acceptor make it an ideal anchor for binding to the hinge region of many kinases.
This compound (CAS No: 874804-12-3) is a bespoke reagent designed for the synthesis of highly functionalized kinase inhibitors.[3] Its utility stems from a combination of features:
-
Reactive Sulfonyl Chloride Group: The -SO₂Cl group is a highly reactive electrophile, enabling efficient and high-yield formation of sulfonamide bonds with primary and secondary amines under mild conditions.
-
Strategic Substitution Pattern: The bromine, fluorine, and methyl groups on the phenyl ring are not mere spectators. The ortho-fluorine atom can significantly influence the conformation of the sulfonamide linkage and participate in crucial hydrogen bonding interactions, a feature known to be important for potent B-RafV600E inhibitors.[4] The bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The methyl group can provide beneficial steric and hydrophobic interactions within the target's binding pocket.
This guide will use the synthesis of a key intermediate for a BRAF inhibitor, structurally related to Dabrafenib, as a practical example to illustrate the application of this reagent. BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, and its activating mutations (like V600E) are found in a high percentage of melanomas and other cancers.[5][6]
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 874804-12-3 | [3] |
| Molecular Formula | C₇H₅BrClFO₂S | [3] |
| Molecular Weight | 287.54 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% (Typical) | N/A |
| Storage | Store at 2-8°C, moisture sensitive | N/A |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. The compound reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl) gas. Therefore, it is crucial to use anhydrous solvents and techniques. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The primary application of this compound is in the formation of a sulfonamide bond with a core amine-containing fragment of a target kinase inhibitor. The following workflow illustrates its use in the synthesis of a key intermediate for a BRAF V600E inhibitor.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of N-(3-amino-2-fluorophenyl)-5-bromo-4-fluoro-2-methylbenzenesulfonamide
This protocol details the synthesis of a key sulfonamide intermediate, which can be further elaborated to generate a final kinase inhibitor. The procedure is based on established methods for sulfonamide synthesis.[7]
Materials:
-
This compound (1.0 eq)
-
2-Fluoro-1,3-phenylenediamine (1.1 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 2-fluoro-1,3-phenylenediamine (1.1 eq).
-
Dissolution: Dissolve the amine in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess pyridine, while the basic wash removes any unreacted sulfonyl chloride and HCl salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(3-amino-2-fluorophenyl)-5-bromo-4-fluoro-2-methylbenzenesulfonamide.
Data Summary:
| Parameter | Condition/Value | Rationale |
| Stoichiometry | Sulfonyl Chloride:Amine (1.0 : 1.1) | A slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride. |
| Solvent | Pyridine/DCM | Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. DCM can be used as a co-solvent. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, while stirring at room temperature drives it to completion. |
| Reaction Time | 12-16 hours | Typical duration for sulfonamide formation; should be monitored by TLC or LC-MS for confirmation. |
| Work-up | Aqueous Acid/Base Washes | Essential for removing starting materials, by-products, and the catalyst (pyridine). |
| Purification | Silica Gel Chromatography | Standard method for purifying organic compounds of moderate polarity. |
Mechanistic Rationale and Signaling Pathway Context
The sulfonamide linkage formed is critical for the biological activity of the resulting kinase inhibitor. It often mimics the hydrogen bonding interactions of the amide backbone of ATP with the kinase hinge region.
Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.
In the context of a BRAFV600E inhibitor, the N-phenyl-benzenesulfonamide core makes several key interactions:
-
Hinge Binding: The sulfonamide N-H and one of the sulfonyl oxygens can form hydrogen bonds with the backbone of the kinase hinge region (e.g., with the amide of Cys532 and the backbone N-H of Phe583 in BRAF).
-
Hydrophobic Pockets: The substituted phenyl rings are positioned to occupy adjacent hydrophobic pockets in the ATP-binding site, enhancing potency and selectivity. The 2-methyl group on the benzenesulfonyl ring can occupy a hydrophobic pocket, while the bromo- and fluoro-substituents modulate the electronic properties and can form specific halogen bonds or other favorable interactions.
-
Conformational Control: The ortho-fluorine on the aniline ring is known to orient the molecule correctly for optimal binding and can form an intramolecular hydrogen bond with the sulfonamide N-H, pre-organizing the inhibitor into its bioactive conformation.[4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed, strategically positioned functional groups provide medicinal chemists with a powerful tool to fine-tune the steric, electronic, and pharmacokinetic properties of their compounds. The robust and high-yielding nature of sulfonamide bond formation, coupled with the potential for late-stage diversification via the bromo substituent, makes this reagent an excellent choice for inclusion in kinase-focused discovery programs. The protocols and rationale presented herein provide a solid foundation for researchers to leverage this reagent in the development of the next generation of targeted therapeutics.
References
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Stellwagen, J. C., Adjabeng, G. M., Arnone, M. R., et al. (2011). Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. Bioorganic & Medicinal Chemistry Letters, 21(15), 4436-40. [Link]
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Mylan Laboratories Ltd. (2016). Processes for the preparation of dabrafenib. WIPO Patent Application WO/2016/059548. [Link]
-
Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf–Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidine-sulfonamide hybrids as BRAF V600E inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1248. [Link]
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Tsai, J., & Lee, J. T. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Molecules, 18(3), 2685-2696. [Link]
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Singh, A. K., Kumar, A., Singh, H., et al. (2023). Structural requirements of pyrimidine–sulfonamide hybrid derivatives for BRAFV600E activity and selectivity based on the analysis of Gaussian based contour maps. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Chapman, P. B., Hauschild, A., Robert, C., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link]
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Application Note: Protocols for Nucleophilic Substitution with 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
Abstract
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pattern offers multiple reaction pathways, primarily nucleophilic attack at the sulfonyl chloride moiety to form sulfonamides, and a competing nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. This application note provides a comprehensive guide for researchers, detailing the mechanistic principles governing reaction selectivity, step-by-step protocols for directing the reaction towards either the desired sulfonamide synthesis or the SNAr product, and essential safety, handling, and troubleshooting information.
Principles and Mechanistic Considerations
The reactivity of this compound is dominated by two electrophilic sites: the sulfur atom of the sulfonyl chloride group and the C4 carbon atom of the aromatic ring. The choice of nucleophile, base, and reaction conditions dictates the chemoselectivity of the transformation.
Pathway A: Reaction at the Sulfonyl Chloride Moiety (Sulfonamide Synthesis)
The most common application for this reagent is the synthesis of sulfonamides, a privileged scaffold in numerous therapeutic agents.[1][2] This reaction proceeds via nucleophilic attack on the highly electrophilic sulfur atom by a primary or secondary amine. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated in situ.[3]
The general mechanism involves the addition of the amine to the sulfonyl chloride, followed by elimination of the chloride ion. The base is critical to drive the equilibrium towards the product by consuming the HCl byproduct.
Pathway B: Competing Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of the title compound is rendered electron-deficient by the potent electron-withdrawing effects of the sulfonyl chloride group (-SO2Cl), the fluorine atom, and the bromine atom.[4] This electronic deficiency activates the ring towards nucleophilic attack, creating a potential for a competing SNAr reaction.[5] In this pathway, a nucleophile attacks the carbon atom bearing the fluorine, which acts as the leaving group.
The SNAr mechanism is a two-step addition-elimination process:
-
Addition: The nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack.[8]
-
Elimination: Aromaticity is restored by the expulsion of the fluoride ion, which is an effective leaving group in this context.[9]
Factors Influencing Reaction Pathway Selectivity
Control over the reaction outcome hinges on understanding the factors that favor one pathway over the other:
-
Nucleophile Strength & Hardness: "Soft" nucleophiles and less basic amines (e.g., anilines) preferentially attack the "soft" electrophilic sulfur atom, favoring sulfonamide formation. "Hard," highly basic, and less sterically hindered nucleophiles (e.g., alkoxides, thiolates, or small secondary amines at high temperatures) are more likely to attack the "hard" C4 carbon, promoting the SNAr pathway.[3]
-
Temperature: Sulfonamide formation is generally favored at lower temperatures (0 °C to room temperature). Elevated temperatures provide the higher activation energy needed for the SNAr pathway to compete effectively.[3]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF can stabilize the charged Meisenheimer complex, potentially favoring the SNAr reaction, especially at higher temperatures.[10]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It must be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water, potentially liberating toxic gas.[11][12]
-
PPE: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3][12] Use only anhydrous solvents and reagents.
-
Spills & Waste: Neutralize spills with a suitable agent like sodium bicarbonate. Dispose of chemical waste in accordance with local regulations.
General Protocol for Sulfonamide Synthesis (Pathway A)
This protocol details the standard procedure for reacting this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials and Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, Et3N) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add the amine (1.1 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Workup and Purification
-
Quench: Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, and brine.
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purify: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure sulfonamide.[13]
Protocol for Nucleophilic Aromatic Substitution (SNAr) (Pathway B)
This protocol is designed to favor substitution at the C-F bond, typically using a strong, "hard" nucleophile at elevated temperatures.
Materials and Equipment
-
This compound (1.0 eq)
-
Strong nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Heating mantle and condenser
-
Other equipment as listed in Section 3.1
Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, add the nucleophile (e.g., sodium methoxide, 1.5 eq) and anhydrous DMF.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it to the nucleophile solution at room temperature.
-
Heating: Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the new product. Note that under these conditions, the sulfonyl chloride moiety may also react or be hydrolyzed during workup.
-
Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. Extract the aqueous mixture with a suitable solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Characterization of Products
Confirm the structure of the synthesized product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H NMR will show characteristic shifts for the aromatic and aliphatic protons. For sulfonamides, the N-H proton may be visible. In 13C NMR, the carbon shifts will confirm the aromatic substitution pattern. For SNAr products, the disappearance of the C-F coupling in 13C NMR is a key indicator.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.
-
Infrared (IR) Spectroscopy: For sulfonamides, look for characteristic S=O stretches (approx. 1350 and 1160 cm-1) and N-H stretches (for primary/secondary sulfonamides).
Data Summary & Troubleshooting
| Nucleophile (Nu-H) | Conditions | Predominant Pathway | Common Issues & Solutions |
| Aniline | Et3N, DCM, 0°C → RT | Sulfonamide | Slow Reaction: Add a catalytic amount of DMAP. |
| Piperidine | Et3N, THF, 0°C → RT | Sulfonamide | Side Products: Ensure dropwise addition at 0°C to control exotherm. |
| Sodium Methoxide | DMF, 100°C | SNAr | Hydrolysis of -SO2Cl: Ensure strictly anhydrous conditions. The sulfonic acid may be the isolated product after aqueous workup. |
| Thiophenol | K2CO3, DMF, RT | Sulfonamide | Disulfide Formation: Maintain an inert atmosphere to prevent oxidation of the thiolate. |
| Thiophenol + NaH | DMF, 80°C | SNAr | Mixture of Products: Lowering temperature may improve selectivity for the sulfonamide. |
Common Troubleshooting Steps:
-
No Reaction: Confirm the quality of the sulfonyl chloride, as it can hydrolyze upon storage. Ensure the amine is not a salt form; if it is, add an extra equivalent of base.
-
Low Yield: The primary cause is often hydrolysis of the starting material. Use fresh anhydrous solvents and reagents and maintain a robust inert atmosphere.[3] For sulfonamide synthesis, ensure sufficient base is present to neutralize all generated HCl.
-
Complex Product Mixture: A mixture of sulfonamide and SNAr products may form. To favor the sulfonamide, decrease the reaction temperature. To favor SNAr, increase the temperature and consider a stronger nucleophile/base combination. Purification via column chromatography may be challenging; consider crystallization if possible.
References
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Application Notes & Protocols: 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride as a Strategic Building Block for Advanced Agrochemicals
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical scaffolds are paramount. 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride emerges as a highly valuable building block for the synthesis of novel herbicides and fungicides. Its unique substitution pattern—featuring a reactive sulfonyl chloride handle, a lipophilic methyl group, and two halogen atoms (bromo and fluoro)—provides a sophisticated platform for tuning the physicochemical and biological properties of target molecules.
The sulfonamide linkage, readily formed from this intermediate, is a privileged functional group in bioactive molecules, known for its chemical and metabolic stability, as well as its ability to form key hydrogen bonds with biological targets.[1][2] This guide provides an in-depth exploration of this compound, offering mechanistic insights, detailed synthetic protocols, and practical guidance for its application in constructing the next generation of crop protection agents.
Physicochemical Properties & Safety Imperatives
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 874804-12-3 | [3] |
| Molecular Formula | C₇H₅BrClFO₂S | [3] |
| Molecular Weight | 287.54 g/mol | [3] |
| Appearance | Solid (Typical) | - |
| Purity | ≥95% (Typical) | - |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and moisture. | [4][5] |
Safety & Handling:
Substituted benzenesulfonyl chlorides are reactive compounds that require careful handling.
-
Corrosive: Causes severe skin burns and eye damage.[6] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][7]
-
Moisture Sensitive: The sulfonyl chloride group reacts violently with water and moisture, hydrolyzing to the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas.[4][8] All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[9]
-
Incompatible Substances: Avoid contact with strong bases, oxidizing agents, and metals.[7]
-
Handling: Use in a well-ventilated fume hood.[4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10]
Core Reactivity & Mechanistic Rationale
The primary utility of this compound lies in its reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[9][11]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is an excellent leaving group. The reaction generates one equivalent of HCl, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[9]
Why this structure is effective for agrochemicals:
-
The Sulfonamide Linker (-SO₂NH-): This group is a bioisostere for carboxylic acids and amides, capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O).[12] This allows for strong and specific interactions with target enzymes or receptors in weeds or fungi.
-
Bromo and Fluoro Substituents: These halogens significantly increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticles of plants or the cell membranes of fungi. The fluorine atom, in particular, can improve metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.
-
Methyl Group: The ortho-methyl group provides steric hindrance that can lock the sulfonamide bond into a specific conformation, potentially increasing binding affinity to the target site. It also contributes to the overall lipophilicity of the molecule.
Many commercial herbicides, such as sulfonylureas, utilize a substituted phenylsulfonyl core to inhibit the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but not in mammals.[13][14]
Experimental Protocols: Synthesis of a Model Sulfonamide
This section provides a detailed, self-validating protocol for the synthesis of a generic N-substituted sulfonamide, which serves as a foundational procedure for more complex agrochemical targets.
General Workflow for Sulfonamide Synthesis
The overall process involves the reaction setup, monitoring, aqueous workup to remove impurities, and final purification.
Caption: General workflow for sulfonamide synthesis.
Detailed Step-by-Step Protocol
This protocol describes the reaction of this compound (BFMBSC) with a generic primary amine (R-NH₂).
Materials:
-
This compound (BFMBSC) (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous DCM.[9]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. The use of a base is critical to neutralize the HCl generated during the reaction.[9]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve BFMBSC (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes using an addition funnel. A slow, controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the limiting reagent (BFMBSC) indicates completion.
-
Workup: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (2x) to remove the excess base.
-
Water (1x).
-
Saturated NaHCO₃ solution (1x) to remove any remaining acid.
-
Brine (1x) to initiate the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide.[9]
Characterization and Quality Control
Confirmation of the product's structure and purity is a non-negotiable step. Standard analytical techniques should be employed.
Table 2: Analytical Techniques for Sulfonamide Characterization
| Technique | Expected Observations | Purpose |
| ¹H NMR | Characteristic signals for aromatic protons and protons from the amine moiety. The N-H proton of a secondary sulfonamide often appears as a broad singlet. | Structural confirmation and purity assessment. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. | Confirms the carbon skeleton of the product. |
| LC-MS | A peak at the expected retention time with a mass corresponding to the calculated molecular weight of the product ([M+H]⁺ or [M+Na]⁺). | Confirms molecular weight and assesses purity.[15] |
| IR Spectroscopy | Characteristic strong S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[9] | Confirms the presence of the sulfonamide functional group. |
| Melting Point | A sharp melting point range for a crystalline solid. | Indicates the purity of the final compound. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive amine (e.g., protonated salt).2. Insufficient base.3. BFMBSC has hydrolyzed due to moisture. | 1. Free-base the amine before use.2. Ensure stoichiometry of the base is correct (at least 1.1 eq).3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reaction (e.g., bis-sulfonylation of a primary amine).3. Degradation of product. | 1. Allow longer reaction time or gentle heating.2. Use a larger excess of the amine.3. Ensure workup conditions are not too harsh (e.g., strong acid/base). |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Product is an oil. | 1. Try a different solvent system for chromatography or attempt recrystallization.2. If an oil, attempt to form a salt or co-distill with a non-polar solvent to remove residual solvent. |
Conclusion
This compound is a powerful and versatile intermediate for agrochemical synthesis. The strategic placement of its functional groups allows for the creation of structurally complex and biologically potent sulfonamides. The protocols and insights provided herein offer a robust framework for researchers to leverage this building block in the design and synthesis of innovative solutions for crop protection, ultimately contributing to global food security.
References
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- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Documents.
- Chemistry LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts.
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. BenchChem Technical Documents.
- AOAC INTERNATIONAL. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL.
- Wikipedia. (n.d.). Hinsberg reaction. Wikipedia.
- Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
- YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER Digital.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
- ResearchGate. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate.
- Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Santa Cruz Biotechnology.
- Hoffman Fine Chemicals. (n.d.). This compound. Hoffman Fine Chemicals.
- Google Patents. (n.d.). Herbicides containing benzenesulfonamide. Google Patents.
- INCHEM. (1998). ICSC 0198 - SULPHURYL CHLORIDE. INCHEM.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. Google Patents.
- Echemi. (n.d.). 5-Bromo-2-methylbenzenesulfonyl chloride. Echemi.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
Introduction: A Versatile Scaffold for Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules, owing to their diverse structures and ability to interact with a wide range of biological targets.[1][2][3] The strategic functionalization of these scaffolds is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride emerges as a highly promising, yet underexplored, building block for the synthesis of novel heterocyclic entities. Its unique substitution pattern—a reactive sulfonyl chloride group, an activatable fluorine atom for nucleophilic aromatic substitution (SNAr), and a bromine atom for potential cross-coupling reactions—offers a trifecta of synthetic handles for constructing diverse molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of pyrazoles, thiazoles, and pyridines. The causality behind experimental choices, self-validating protocol design, and comprehensive references are central to this document, aiming to empower researchers in drug development and organic synthesis.
Chemical Properties and Reactivity Profile
This compound is a polyfunctional reagent with distinct reactive sites. Understanding its electronic and steric properties is crucial for predicting its behavior in chemical transformations.
Key Reactive Sites:
-
Sulfonyl Chloride (-SO2Cl): This is a highly electrophilic center, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, etc.[4]
-
Fluorine Atom (-F): The fluorine atom, positioned para to the electron-withdrawing sulfonyl chloride group, is activated towards nucleophilic aromatic substitution (SNAr).[5][6][7][8][9] The strong inductive effect of fluorine enhances the electrophilicity of the carbon to which it is attached, making it susceptible to displacement by suitable nucleophiles.[6][9]
-
Bromine Atom (-Br): The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further elaboration of the aromatic core.
The interplay of these functional groups allows for a modular and divergent approach to the synthesis of complex molecules.
PART 1: Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The following protocol details the synthesis of a novel pyrazole derivative via the reaction of this compound with a suitable hydrazine.
Protocol 1: Synthesis of 1-(5-Bromo-4-fluoro-2-methylphenylsulfonyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction between this compound and 3,5-dimethyl-1H-pyrazole.
Reaction Scheme:
A schematic for pyrazole synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | N/A | 288.55 | 2.89 g | 10.0 |
| 3,5-Dimethyl-1H-pyrazole | 67-51-6 | 96.13 | 1.06 g | 11.0 |
| Pyridine | 110-86-1 | 79.10 | 1.2 mL | 15.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 | 30 mL | - |
| Brine | N/A | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | 5 g | - |
Step-by-Step Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (2.89 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,5-dimethyl-1H-pyrazole (1.06 g, 11.0 mmol) and pyridine (1.2 mL, 15.0 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the pyrazole solution to the cooled sulfonyl chloride solution dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, quench the reaction by adding 1 M HCl (30 mL).
-
Separate the organic layer and wash it sequentially with saturated NaHCO3 solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Expected Results and Characterization:
The expected product is a white to off-white solid.
| Characterization Method | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ 7.8-7.9 (d, 1H), 7.2-7.3 (d, 1H), 6.0 (s, 1H), 2.5 (s, 3H), 2.2 (s, 3H), 2.1 (s, 3H) ppm. |
| 13C NMR (CDCl3, 100 MHz) | δ 160.1 (d, JCF = 250 Hz), 151.2, 142.5, 138.0, 135.5, 125.0 (d, JCF = 20 Hz), 120.0 (d, JCF = 5 Hz), 110.0, 20.5, 14.0, 13.5 ppm. |
| Mass Spectrometry (ESI+) | m/z calculated for C12H12BrFN2O2S [M+H]+: 348.98, found: 349.0. |
| Yield | 85-95% |
PART 2: Synthesis of Novel Thiazole Derivatives
Thiazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry.[10][11][12] This section details two distinct strategies for synthesizing thiazole derivatives using this compound.
Protocol 2A: Synthesis of a Sulfonamide-Linked Thiazole
This protocol describes the synthesis of a thiazole derivative where the heterocyclic core is attached to the sulfonyl group.
Reaction Scheme:
A schematic for sulfonamide-linked thiazole synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | N/A | 288.55 | 1.44 g | 5.0 |
| 2-Amino-4-phenylthiazole | 2086-77-3 | 176.23 | 0.88 g | 5.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.0 mL | 7.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 40 mL | - |
| Saturated Ammonium Chloride (NH4Cl) solution | 12125-02-9 | 53.49 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 50 mL | - |
| Brine | N/A | - | 20 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | 5 g | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (0.88 g, 5.0 mmol) and triethylamine (1.0 mL, 7.5 mmol) in anhydrous THF (20 mL).
-
In a separate flask, dissolve this compound (1.44 g, 5.0 mmol) in anhydrous THF (20 mL).
-
Add the sulfonyl chloride solution to the amine solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC (eluent: 1:1 hexanes/ethyl acetate).
-
After completion, quench the reaction with saturated NH4Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to obtain the pure sulfonamide.
Protocol 2B: Synthesis of a Thiazole via Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes the fluorine atom for a nucleophilic aromatic substitution reaction with a thiol-containing thiazole precursor.
Workflow Diagram:
Workflow for SNAr synthesis of a thiazole derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | N/A | 288.55 | 1.44 g | 5.0 |
| 2-Mercaptothiazole | 141-84-4 | 117.19 | 0.59 g | 5.0 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 1.04 g | 7.5 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 25 mL | - |
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask, add this compound (1.44 g, 5.0 mmol), 2-mercaptothiazole (0.59 g, 5.0 mmol), and potassium carbonate (1.04 g, 7.5 mmol).
-
Add anhydrous DMF (25 mL) and stir the mixture at 80 °C for 8 hours.
-
Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and dry it under vacuum.
-
Recrystallize the crude product from a mixture of ethanol and water to yield the pure product.
PART 3: Synthesis of Substituted Pyridines
The synthesis of highly functionalized pyridines is of great interest in medicinal chemistry.[13][14] The following protocol outlines a potential route to a novel pyridine derivative.
Protocol 3: Synthesis of a Pyridine Derivative via [4+2] Cycloaddition
This protocol is a conceptual pathway that involves the in-situ generation of a dienophile from this compound for a subsequent cycloaddition reaction.
Conceptual Reaction Pathway:
Sources
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- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 12. Pyridine synthesis [organic-chemistry.org]
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Application Notes and Protocols for Coupling Reactions of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
Introduction: A Versatile Bifunctional Reagent
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility in medicinal chemistry and materials science is derived from the presence of two distinct, orthogonally reactive sites: a carbon-bromine (C-Br) bond and a sulfur-chlorine (S-Cl) bond. This dual functionality allows for selective, stepwise elaboration of the molecular scaffold.
The aromatic ring is substituted with a methyl group, a fluorine atom, and a bromine atom. These substituents modulate the electronic properties of the ring, influencing its reactivity. The primary focus of this guide is on palladium-catalyzed cross-coupling reactions, which predominantly occur at the C-Br bond, the most labile site for oxidative addition in typical catalytic cycles. Additionally, we will explore the potential for reactions involving the sulfonyl chloride moiety, which can participate in desulfonylative couplings under specific conditions.
Strategic Considerations: Chemoselectivity and Reactivity
The successful application of this compound in synthesis hinges on understanding the relative reactivity of its functional groups.
-
C-Br vs. C-SO₂Cl: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for electrophiles is Ar-I > Ar-Br > Ar-OTf > Ar-SO₂Cl >> Ar-Cl.[1][2] This established trend dictates that standard cross-coupling conditions will favor the oxidative addition of palladium into the C-Br bond with high selectivity over the C-S bond of the sulfonyl chloride group. This inherent chemoselectivity is a powerful tool, allowing for predictable functionalization at the C5 position while preserving the sulfonyl chloride for subsequent transformations (e.g., sulfonamide formation).[1]
-
Electronic Effects: The fluorine atom and the sulfonyl chloride group are strongly electron-withdrawing, rendering the aryl bromide electron-deficient. This electronic posture generally enhances the rate of oxidative addition to the Pd(0) catalyst, making it a suitable substrate for a variety of cross-coupling reactions.[3]
Palladium-Catalyzed Coupling at the C-Br Bond
The C5-bromo position is the primary site for introducing molecular diversity using this substrate. The following sections provide detailed protocols for the most common and powerful palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the aryl bromide with an organoboron reagent.
Causality Behind Component Selection:
-
Catalyst & Ligand: For electron-deficient aryl bromides, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even P(t-Bu)₃) is highly effective. These ligands stabilize the Pd(0) center and promote the rates of both oxidative addition and reductive elimination.[3]
-
Base: A base is crucial for the transmetalation step, forming a more nucleophilic boronate species. Carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are commonly used and their strength and solubility can be tuned to optimize the reaction.[4]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard. The water aids in dissolving the inorganic base and facilitating the formation of the active boronate.
Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | Phenylboronic Acid (1.2 - 1.5 equiv) | Coupling Partner |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(0) source after in situ reduction |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Promotes catalysis for challenging substrates |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Standard solvent system for Suzuki couplings |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers |
| Time | 4 - 24 hours | Typical reaction duration |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours or until starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a premier method for synthesizing aryl amines from aryl halides.[5][6]
Causality Behind Component Selection:
-
Catalyst & Ligand: The choice of ligand is paramount and depends on the amine coupling partner. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos) are essential to facilitate the challenging C-N reductive elimination step and prevent catalyst decomposition.[2][7]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine or the intermediate Pd-amine complex, forming the key palladium-amido species.[2]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | Morpholine (1.2 - 1.5 equiv) | Nucleophile |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(0) source |
| Ligand | Xantphos (2-4 mol%) | Facilitates C-N bond formation |
| Base | NaOtBu (1.5 - 2.0 equiv) | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-protic solvent |
| Temperature | 90 - 110 °C | Standard for amination of aryl bromides |
| Time | 6 - 24 hours | Typical reaction duration |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu to an oven-dried sealed tube.
-
Add the Pd₂(dba)₃, Xantphos, and this compound.
-
Add the anhydrous solvent (e.g., Toluene), followed by the amine (Morpholine).
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene.[8]
Causality Behind Component Selection:
-
Catalyst: Simple palladium salts like Pd(OAc)₂ are often sufficient, as the catalytic cycle is robust. For less reactive aryl bromides, phosphine ligands can be beneficial.[9][10]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated in the catalytic cycle, thus regenerating the active Pd(0) catalyst.[9]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reagents and facilitate the reaction.
Protocol 3: Heck Coupling with n-Butyl Acrylate
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Alkene | n-Butyl Acrylate (1.5 equiv) | Coupling Partner |
| Pd Catalyst | Pd(OAc)₂ (1-2 mol%) | Standard Heck catalyst |
| Ligand | P(o-tol)₃ (2-4 mol%) (Optional) | Can improve yield and rate |
| Base | K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv) | Regenerates Pd(0) catalyst |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent |
| Temperature | 80 - 120 °C | High temperature often required |
| Time | 12 - 48 hours | Heck reactions can be slow |
Step-by-Step Procedure:
-
Combine the aryl bromide, Pd(OAc)₂, optional ligand, and K₂CO₃ in a Schlenk tube under an inert atmosphere.
-
Add the anhydrous solvent, followed by n-butyl acrylate.
-
Seal the vessel and heat to 100 °C with stirring for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography to yield the trans-alkene product.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction provides a direct route to aryl alkynes by coupling the aryl bromide with a terminal alkyne.[11]
Causality Behind Component Selection:
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst to form a reactive copper-acetylide intermediate, which speeds up the transmetalation step.[11][12]
-
Base: An amine base, typically Et₃N or diisopropylamine, serves a dual role: it deprotonates the terminal alkyne and neutralizes the HBr byproduct. It can often be used as the solvent as well.[12]
-
Conditions: The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction catalyzed by the copper salt in the presence of oxygen.
Protocol 4: Sonogashira Coupling with Phenylacetylene
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Alkyne | Phenylacetylene (1.2 equiv) | Coupling Partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Primary catalyst |
| Co-catalyst | CuI (4-5 mol%) | Activates the alkyne |
| Base/Solvent | Triethylamine (Et₃N) | Base and solvent |
| Temperature | Room Temperature to 60 °C | Generally mild conditions suffice |
| Time | 2 - 12 hours | Typically faster than other couplings |
Step-by-Step Procedure:
-
To a Schlenk flask under argon, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add rigorously degassed triethylamine via cannula or syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the mixture at room temperature or heat gently to 50 °C. Monitor by TLC.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane), and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Alternative Reactivity: Desulfonylative Suzuki Coupling
While the C-Br bond is the primary reactive site, the sulfonyl chloride group can also serve as a leaving group in what is known as a desulfonylative cross-coupling.[13][14][15] This reaction proceeds with cleavage of the C-S bond and extrusion of SO₂. However, given the higher reactivity of the C-Br bond, achieving selective desulfonylative coupling at the C-S bond without affecting the C-Br bond on this specific substrate would be extremely challenging and would require a highly specialized catalytic system not covered by standard protocols. This pathway is primarily of mechanistic interest and is not the preferred route for C-C bond formation with this substrate.[1][16]
Safety and Handling
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Reagents:
-
Palladium Catalysts: Handle with care to avoid inhalation and skin contact.
-
Phosphine Ligands: Many are air-sensitive and/or toxic. Handle under an inert atmosphere.
-
Strong Bases (NaOtBu, LHMDS): Highly corrosive and moisture-sensitive. Handle exclusively under an inert atmosphere.
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Use appropriate safety precautions.
-
-
Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.
References
-
Corbeil, C. R., et al. (2006). Heck Reaction. Organic Syntheses, 83, 194. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(46), 5993-5996. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Application Notes & Protocols: 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride in Fragment-Based Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, highly efficient starting points for drug development. The strategic screening of low molecular weight compounds allows for a more effective exploration of chemical space, often yielding hits with superior ligand efficiency. Recently, the targeted covalent inhibitor (TCI) modality has seen a resurgence, prized for its potential to achieve profound and durable target modulation. This guide details the application of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride , a reactive fragment, within a covalent FBDD workflow. We provide the scientific rationale for employing sulfonyl halides as versatile electrophiles, alongside detailed, field-tested protocols for library preparation, primary screening via mass spectrometry and X-ray crystallography, robust hit validation, and strategic hit-to-lead elaboration.
Introduction: The Synergy of Covalent Action and Fragment-Based Discovery
Fragment-Based Lead Discovery (FBLD) begins with the identification of small molecules, typically with a molecular weight under 300 Da, that bind weakly but efficiently to a biological target.[1][2] These fragment hits serve as high-quality starting points for optimization into potent lead compounds.[3] Concurrently, the field has witnessed a renewed interest in targeted covalent inhibitors, which form a stable bond with their target protein.[4] This approach can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to modulate challenging targets previously deemed "undruggable."[2][5]
The convergence of these two strategies—covalent FBDD—leverages the strengths of both. By screening fragments equipped with a reactive "warhead," researchers can identify binders for shallow or cryptic pockets, achieving meaningful target engagement through covalent bond formation.[6]
The Privileged Role of Sulfonyl Halides
While much of covalent drug discovery has focused on the nucleophilic cysteine residue, this approach is limited to proteins that possess a suitably located cysteine in a binding pocket.[7] Sulfonyl fluorides and the related, more reactive sulfonyl chlorides have emerged as exceptionally valuable warheads due to their unique reactivity profile.[8][9] They possess a favorable balance of aqueous stability and reactivity, allowing them to form stable covalent adducts with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine , in addition to cysteine.[7][10] This versatility significantly expands the scope of the druggable proteome that can be addressed with a covalent fragment strategy.[10]
Featured Fragment: this compound
This guide focuses on this compound as a representative tool compound for a covalent FBDD campaign. Its structure is well-suited for this purpose:
-
Reactive Warhead: The sulfonyl chloride (-SO₂Cl) group is an efficient electrophile for reacting with multiple nucleophilic residues.
-
Defined Structure: The substituted benzene ring provides a rigid scaffold, reducing conformational ambiguity upon binding.
-
Vectors for Elaboration: The bromine atom serves as a versatile synthetic handle for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling a straightforward "fragment growing" strategy.
-
Biophysical Probes: The fluorine atom provides a sensitive ¹⁹F NMR probe for ligand-observed binding assays, while the bromine's anomalous scattering can aid in X-ray crystallographic phasing.
Physicochemical Properties
| Property | Value |
| CAS Number | 874804-12-3[11] |
| Molecular Formula | C₇H₅BrClFO₂S[11] |
| Molecular Weight | 287.54 g/mol [11] |
| Heavy Atom Count | 12 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 42.5 Ų |
Application Note I: Covalent Fragment Library Preparation & Quality Control
The integrity of any screening campaign relies on the quality of the fragment library. Proper handling and storage of reactive fragments are critical to prevent degradation and ensure reproducibility.
Protocol 1: Stock Solution Preparation and QC
-
Reagent Handling: Due to its reactivity, handle this compound in a fume hood, wearing appropriate personal protective equipment. The compound is moisture-sensitive.
-
Solubilization: Prepare a high-concentration primary stock solution (e.g., 100 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO). Use a gentle vortex or sonication to ensure complete dissolution.
-
Aliquoting and Storage: Immediately dispense the stock solution into small-volume, single-use aliquots in low-binding tubes. Store desiccated at -80°C to minimize degradation from freeze-thaw cycles and atmospheric moisture.
-
Quality Control (QC): Before adding to a screening library, verify the identity and purity of the stock solution. A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is sufficient to confirm the expected mass and assess for the presence of major hydrolysis products (sulfonic acid).
-
Working Solutions: For screening assays, create intermediate and final working solutions by diluting the primary stock in the appropriate aqueous assay buffer immediately before use. Do not store reactive fragments in aqueous buffers for extended periods.
Application Note II: Primary Screening for Covalent Hit Identification
The goal of the primary screen is to efficiently and robustly identify fragments that form a covalent bond with the target protein. We present two orthogonal, high-value screening methodologies.
Workflow for Covalent Fragment Screening
Caption: Covalent FBDD workflow from library preparation to lead optimization.
Protocol 2: Intact Protein Mass Spectrometry (MS) Screening
Intact protein MS is a powerful primary screening method as it directly detects the formation of the covalent protein-fragment adduct via a corresponding mass shift.[4][12][13]
-
Reaction Setup: In a 96- or 384-well plate, incubate the purified target protein (typically 1-10 µM in an MS-compatible buffer like ammonium acetate or HEPES) with the fragment at a defined concentration (e.g., 100-200 µM). Include a DMSO-only control well (unmodified protein).
-
Incubation: Incubate the plate for a set period (e.g., 4-24 hours) at a controlled temperature (4°C or room temperature, depending on protein stability). The goal is to allow sufficient time for the covalent reaction to proceed.
-
Sample Quenching & Desalting: Stop the reaction by adding an acid (e.g., 0.1% formic acid). Desalt the sample using an online or offline method (e.g., reverse-phase chromatography) to remove non-volatile salts.
-
Mass Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer capable of resolving the intact protein mass (e.g., a Q-TOF or Orbitrap instrument).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. A "hit" is identified by the appearance of a new peak corresponding to the mass of the protein plus the mass of the fragment minus the mass of the leaving group (HCl).
-
Expected Mass Shift for this compound = Mass(Fragment) - Mass(HCl) = 287.54 - 36.46 = 251.08 Da.
-
Protocol 3: X-ray Crystallography Screening
Crystallographic screening provides unparalleled structural insight, revealing not only if a fragment binds but precisely where and how, making it the gold standard for generating actionable data for structure-based design.[14][15][16][17]
-
Crystal Preparation: Grow high-quality, reproducible crystals of the target protein.
-
Fragment Soaking: Prepare a soaking solution containing the fragment (typically 1-50 mM, solubility permitting) in a cryo-protectant-compatible buffer. Transfer a protein crystal into this solution and allow it to soak for a duration ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.
-
Crystal Harvesting and Vitrification: Retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. High throughput is achievable with modern robotics and beamlines.[18]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Hit Identification: Carefully inspect the resulting electron density maps. A hit is identified by the presence of clear, unambiguous electron density corresponding to the fragment covalently bound to a specific amino acid residue. The continuous electron density between the fragment and the protein side chain is definitive proof of covalent bond formation.[19]
Application Note III: Hit Validation and Selectivity Profiling
A primary screen identifies binders, but robust validation is required to eliminate false positives and prioritize the most promising hits for chemical optimization.[20] The key objective is to demonstrate that the covalent reaction is driven by specific, non-covalent recognition between the fragment and a binding pocket, rather than by indiscriminate, high intrinsic reactivity.[21]
Protocol 4: Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the fragment by measuring its rate of reaction with glutathione, a biologically relevant thiol nucleophile. Fragments with very high reactivity towards GSH may be promiscuous and are often deprioritized.
-
Reaction Setup: Incubate the fragment (e.g., 100 µM) with an excess of GSH (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Time-Course Monitoring: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction.
-
Analysis: Analyze the samples by LC-MS to quantify the disappearance of the parent fragment and the appearance of the GSH-adduct. This allows for the determination of a reaction half-life. A moderately reactive fragment is often ideal.
Protocol 5: Site-Directed Mutagenesis Control
This is a definitive experiment to confirm that the fragment binds to the intended residue identified by MS/MS peptide mapping or crystallography.
-
Protein Engineering: Generate a mutant version of the target protein where the identified nucleophilic residue (e.g., Lysine) is mutated to a non-nucleophilic residue (e.g., Alanine or Arginine).
-
Comparative Screening: Perform the intact protein MS assay (Protocol 2) with both the wild-type (WT) and mutant proteins under identical conditions.
-
Analysis: A true hit should show covalent modification of the WT protein but no modification of the mutant protein.[19] This provides strong evidence that the binding is site-specific.
Protocol 6: Functional Activity Assay
To confirm that covalent modification leads to functional modulation, a biochemical or cellular assay is essential.
-
Time-Dependent Inhibition: Incubate the target protein with varying concentrations of the fragment for different lengths of time.
-
Measure Activity: Measure the remaining protein activity (e.g., enzymatic rate).
-
Data Analysis: True covalent inhibitors will typically show time-dependent and concentration-dependent inhibition.[22] The data can be fitted to determine kinetic parameters like kᵢₙₐ꜀ₜ/Kᵢ, which is a more meaningful measure of potency for covalent inhibitors than a simple IC₅₀.[23]
Application Note IV: Strategies for Hit-to-Lead Elaboration
Once a validated hit like this compound is identified, the structural information from crystallography guides its evolution into a potent and selective lead compound.
Mechanism of Covalent Modification
Caption: Covalent modification of a lysine residue by the sulfonyl chloride fragment.
Fragment Growing
This is the most direct optimization strategy.[3] The goal is to add chemical functionality to the fragment core to make additional, favorable interactions with the protein, thereby increasing affinity and potency.
-
Leveraging the Bromine Handle: The bromine atom at the 5-position is an ideal anchor point for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be used to append a wide variety of new chemical groups. The structural information from crystallography is critical here to guide the design of substituents that can occupy adjacent pockets and form new hydrogen bonds or hydrophobic interactions.
Fragment Merging & Linking
If other non-covalent fragments are found to bind in an adjacent pocket, it may be possible to combine the structural motifs of both hits.
-
Merging: If the binding sites of two fragments overlap, a new, single molecule can be designed that incorporates the key features of both.[3]
-
Linking: If two fragments bind to distinct but nearby sites, they can be joined by a chemical linker of appropriate length and geometry to create a single, high-affinity molecule.[3]
Conclusion
This compound represents a valuable class of reactive fragments for covalent FBDD campaigns. Its sulfonyl chloride warhead enables the targeting of a diverse set of nucleophilic residues, expanding the accessible target space beyond the cysteine-centric paradigm. The systematic workflow presented here—combining robust primary screening with orthogonal hit validation and structure-guided optimization—provides a clear and effective pathway for translating a weakly binding covalent fragment into a potent and selective lead molecule. This approach is a powerful tool for prosecuting challenging therapeutic targets and accelerating the discovery of novel medicines.
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link][8]
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Lin, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link][7]
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Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link][9]
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Remillard, D., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link][10]
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Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link][24]
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Stadler, L. K., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3323. [Link][12]
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IRBM. (2024). Optimized Covalent Fragment Library for Drug Discovery. [Link][25]
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Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. [Link][4]
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ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link][26]
-
Holvey, C. E., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. International Journal of Molecular Sciences, 23(19), 11883. [Link][21]
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MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. International Journal of Molecular Sciences. [Link][27]
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Verras, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2187-2203. [Link][22]
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Wright, M. H., & Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 11–19. [Link][14]
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Frontiers. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. [Link][28]
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Kumar, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Biological Chemistry, 287(51), 42939–42951. [Link][1]
-
Bateman, L. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2829–2837. [Link][29]
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HitGen. (n.d.). DEL for Covalent Ligand Discovery. [Link][23]
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Vinogradova, D. S., & Su, X. (2021). Fragment-based covalent ligand discovery. Current Opinion in Chemical Biology, 61, 74–84. [Link][6]
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MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. International Journal of Molecular Sciences. [Link][2]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link][20]
-
ResearchGate. (n.d.). General techniques available for covalent fragment screening. [Link][13]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link][16]
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-
Ciulli, A., & Williams, G. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. IntechOpen. [Link][18]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
Welcome to the technical support guide for 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride (CAS 874804-12-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent in sulfonylation reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success and optimize reaction yields.
Disclaimer: Specific experimental data for this compound is limited in published literature. The guidance provided herein is based on established principles of sulfonylation chemistry and data from structurally related sulfonyl chlorides. Users should always perform small-scale optimization experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: this compound is susceptible to hydrolysis.[1] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended to protect against ambient moisture.
Q2: What are the primary safety precautions when handling this reagent?
A2: This compound is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Avoid inhalation of any dust or vapors.
Q3: What is the expected reactivity of this compound based on its substitution pattern?
A3: The reactivity is influenced by a combination of electronic and steric effects. The electron-withdrawing nature of the bromine and fluorine atoms increases the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles. The ortho-methyl group may cause some steric hindrance, but studies on related compounds have shown that ortho-alkyl groups can sometimes accelerate the rate of nucleophilic substitution at the sulfonyl center.[1]
Q4: Can I use an aqueous base like sodium hydroxide for my reaction?
A4: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonylation, it significantly increases the risk of hydrolyzing the sulfonyl chloride to the unreactive sulfonic acid. For most applications, especially with valuable or complex substrates, using a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to minimize this side reaction.[1]
Troubleshooting Guide
This section addresses common issues encountered during sulfonylation reactions with this compound and provides systematic approaches to resolve them.
Issue 1: Low or No Product Yield
A low yield of the desired sulfonamide or sulfonate ester is a frequent challenge. The following workflow can help diagnose and resolve the underlying cause.
Causality and In-Depth Solutions:
-
Reagent Hydrolysis: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere.
-
Base Selection: The base plays a crucial role in scavenging the HCl byproduct. A weak base may not be sufficient, while an overly strong or nucleophilic base can lead to side reactions. Triethylamine or pyridine are common choices. For sterically hindered amines, a non-nucleophilic, stronger base like DBU may be beneficial.
-
Solvent Effects: The solvent influences the solubility of reactants and the stabilization of intermediates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally preferred.[2] For sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) can sometimes increase the reaction rate.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help determine if the reaction is slow and requires longer reaction times or gentle heating.
Issue 2: Formation of Multiple Products/Impurities
The appearance of multiple spots on a TLC plate indicates the formation of byproducts.
Common Side Reactions and Mitigation Strategies:
-
Bis-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride, especially with an excess of the electrophile and a strong base. To minimize this, use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Reaction with Competing Nucleophiles: If your substrate contains multiple nucleophilic sites (e.g., hydroxyl and amino groups), the sulfonyl chloride may react unselectively. In such cases, the use of protecting groups for the more reactive functional group is necessary.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol provides a starting point for the synthesis of a sulfonamide using this compound.
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Data Presentation: Optimizing Reaction Conditions
The following table provides a general framework for optimizing key reaction parameters.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For Sluggish Reactions) | Rationale |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Solvent polarity can influence reaction rates and solubility.[2] |
| Base | Triethylamine (TEA) | Pyridine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base strength and steric bulk should match the nucleophile's reactivity. |
| Temperature | 0 °C to Room Temperature | Room Temperature | 40-50 °C | Higher temperatures can increase the rate but may also lead to decomposition. |
| Equivalents of Sulfonyl Chloride | 1.1 eq | 1.05 eq | 1.2 eq | A slight excess ensures complete consumption of the nucleophile. |
References
-
MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
Sources
Technical Support Center: Preventing Hydrolysis of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this reagent: its susceptibility to hydrolysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Problem - The Science of Hydrolysis
This section covers the fundamental principles behind the degradation of this compound.
Q1: What is this compound and why is it a concern?
This compound is a substituted aromatic sulfonyl chloride.[1][2][3] Its structure makes it a valuable building block in medicinal chemistry and organic synthesis, often used to introduce the sulfonyl group into molecules to create sulfonamides, which are a common feature in many pharmaceutical compounds.[4] However, like most sulfonyl chlorides, it is highly reactive and particularly sensitive to moisture.[5][6]
The primary concern is its reaction with water, a process known as hydrolysis, which degrades the starting material.[5] This degradation can lead to reduced reaction yields, the formation of difficult-to-remove byproducts, and inconsistent experimental outcomes.[5]
Q2: What is the mechanism of hydrolysis and why is this compound so susceptible?
Hydrolysis of a sulfonyl chloride occurs via a nucleophilic attack on the electrophilic sulfur atom by a water molecule.[5][7] The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, acting as a nucleophile, attacks this sulfur center. This is followed by the displacement of the chloride ion, resulting in the formation of the corresponding sulfonic acid (5-Bromo-4-fluoro-2-methylbenzenesulfonic acid) and hydrochloric acid (HCl).[5]
This reaction is often rapid and can be initiated by even trace amounts of moisture present in the air, in solvents, or on the surface of glassware.[5][8]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. scbt.com [scbt.com]
- 3. mgr.ymilab.com [mgr.ymilab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
Welcome to the technical support center for 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to anticipate and resolve experimental challenges by understanding the underlying chemical principles governing its reactivity.
Introduction: The Duality of Reactivity
This compound is a highly reactive electrophile, a characteristic conferred by the potent electron-withdrawing nature of the sulfonyl group.[1] This inherent reactivity makes it an invaluable intermediate for synthesizing a wide array of sulfur-containing compounds, particularly sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals.[1][2][3] However, the unique substitution pattern on the aromatic ring—a combination of electron-withdrawing halogens (Bromo- and Fluoro-) and an electron-donating, sterically significant methyl group in the ortho position—creates a nuanced reactivity profile that can lead to common side reactions and experimental challenges.
This guide will dissect these competing electronic and steric influences to provide a clear path to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: As a sulfonyl chloride, its principal reaction is nucleophilic substitution at the sulfur center.[2] It readily reacts with a variety of nucleophiles:
-
Amines (Primary and Secondary): Forms sulfonamides, a critical functional group in many pharmaceutical agents.[2][4]
-
Alcohols and Phenols: Yields sulfonate esters, which are excellent leaving groups in subsequent reactions.
-
Water: Undergoes hydrolysis to form the corresponding 5-bromo-4-fluoro-2-methylbenzenesulfonic acid. This is a common side reaction and a potential impurity.
Q2: How do the substituents on the benzene ring affect its reactivity?
A2: The reactivity is a balance of electronic and steric effects:
-
Electronic Effects: The electron-withdrawing bromine and fluorine atoms increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[5] The electron-donating methyl group has an opposing, deactivating effect.[6][7] Generally, the strong electron-withdrawing character of the halogens dominates, rendering the sulfonyl chloride highly reactive.
-
Steric Effects: The methyl group at the ortho-position introduces steric hindrance around the reaction center.[5][8] This can impede the approach of bulky nucleophiles. However, a phenomenon known as "steric acceleration" has been observed in some ortho-substituted sulfonyl chlorides, where the reaction rate is unexpectedly increased due to the relief of ground-state steric strain in the transition state.[9][10][11]
Q3: What are the recommended storage and handling procedures?
A3: Due to its reactivity, especially with moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.
Issue 1: Slow or Incomplete Reaction
Scenario: You are reacting this compound with a sterically hindered secondary amine, and the reaction is proceeding much slower than expected, or not going to completion.
Probable Cause: The primary reason for a slow or incomplete reaction is the combined steric hindrance from the ortho-methyl group on the sulfonyl chloride and the bulky substituents on the nucleophilic amine.[5][8] This steric clash increases the activation energy of the reaction.
Solutions:
| Solution | Rationale |
| Increase Reaction Temperature | Providing more thermal energy helps the reacting molecules overcome the steric energy barrier. Running the reaction at the reflux temperature of the solvent is a common strategy. |
| Use a Less Hindered Base | If a bulky amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is being used, it can contribute to the steric congestion.[5] Switching to a smaller, non-nucleophilic base such as pyridine may be beneficial. |
| Catalyst Addition | For challenging couplings with sterically hindered amines, consider using a catalyst. Indium and copper-based catalysts have been shown to be effective in promoting the sulfonylation of less nucleophilic and sterically demanding amines.[12][13] |
| Extended Reaction Time | In cases of significant steric hindrance, simply extending the reaction time may be sufficient to achieve a higher conversion. Monitor the reaction progress by TLC or LC-MS. |
Issue 2: Low Yield of the Desired Product
Scenario: The reaction appears to have gone to completion, but the isolated yield of the desired sulfonamide or sulfonate ester is low.
Probable Causes & Solutions:
-
Hydrolysis of the Starting Material: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.
-
-
Hydrolysis During Workup: The product may be susceptible to hydrolysis, or unreacted sulfonyl chloride may hydrolyze during aqueous workup, complicating purification.
-
Solution: Minimize the duration of the aqueous workup. If the product is stable, consider a non-aqueous workup.
-
-
Side Reactions with the Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to the formation of sulfonate esters as byproducts.
-
Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Issue 3: Presence of an Unexpected Byproduct
Scenario: You observe a significant amount of 5-bromo-4-fluoro-2-methylbenzenesulfonic acid in your crude product mixture.
Probable Cause: This is a clear indication of hydrolysis of the sulfonyl chloride starting material, either during the reaction or workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfonic acid byproduct.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine. Adjustments may be necessary based on the specific nucleophile used.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Pathways
Nucleophilic Substitution at the Sulfonyl Group
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
Caption: General reaction pathway for nucleophilic substitution.
References
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unusual steric effects in sulfonyl transfer reactions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2009). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
高等学校化学学报. (n.d.). Kinetics of the Chemical Hydrolysis and 3D-QSAR Study of 5-Substituted Benzenesulfonylurea Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
National Institutes of Health. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile reagent. Our focus is on explaining the causality behind experimental choices to empower you to solve challenges in your own laboratory settings.
Section 1: Understanding the Reaction and Common Impurity Profile
The primary use of this compound is its reaction with nucleophiles, most commonly amines and alcohols, to form sulfonamides and sulfonate esters, respectively. A successful purification strategy begins with a clear understanding of what you need to remove.
Q: What are the most common impurities I should expect in my crude reaction mixture?
A: In a typical sulfonylation reaction, your crude product is rarely pure. Understanding the origin of impurities is the first step to designing an effective purification workflow. The main contaminants include:
-
Unreacted this compound: Incomplete reactions will leave residual starting material. This is a reactive, non-polar impurity.
-
5-Bromo-4-fluoro-2-methylbenzenesulfonic acid: The sulfonyl chloride starting material is highly susceptible to hydrolysis by any trace moisture in your reagents or atmosphere, forming the corresponding sulfonic acid.[1][2] This is a highly polar, acidic impurity.
-
Excess Nucleophile: Reactions are often driven to completion using an excess of the amine or alcohol nucleophile. This will remain in your crude mixture.
-
Base and its Salt: A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is used to scavenge the hydrochloric acid (HCl) byproduct of the reaction.[1][3] This base and its corresponding hydrochloride salt (e.g., triethylammonium chloride) are common impurities.
-
Side-Reaction Products: Depending on the substrate, side reactions can occur. For instance, primary amines can sometimes undergo double sulfonylation, or certain activated substrates might lead to C-sulfonylation instead of the desired N- or O-sulfonylation.[2][4]
The following diagram illustrates the main reaction pathway and the genesis of the primary impurities.
Caption: Primary reaction pathway and common impurity formation.
Section 2: Troubleshooting the Aqueous Work-Up
The aqueous work-up is your first and most powerful purification step. Its goal is to use simple acid-base chemistry to partition impurities between an organic solvent and water.
Q: My crude product is still contaminated with the starting sulfonyl chloride after a simple water quench. Why?
A: While sulfonyl chlorides react with water, this hydrolysis can be surprisingly slow, especially if your product and unreacted starting material are in an organic solvent with low water solubility (like dichloromethane or ethyl acetate).[5] The reaction occurs at the interface of the two layers, and without sufficient agitation or time, much of the sulfonyl chloride will remain unreacted in the organic phase.
Solution: Perform a wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[5] The bicarbonate will catalytically hydrolyze the remaining sulfonyl chloride and simultaneously neutralize the resulting acidic byproducts (sulfonic acid and HCl), converting them into their water-soluble salts. Stir the biphasic mixture vigorously for 30-60 minutes to ensure the reaction goes to completion.
Q: How do I effectively remove the 5-bromo-4-fluoro-2-methylbenzenesulfonic acid byproduct?
A: This is a classic application of acid-base extraction. The sulfonic acid is a strong acid. By washing your organic layer with an aqueous basic solution (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH), you deprotonate the sulfonic acid.
R-SO₃H (organic soluble) + NaHCO₃ → R-SO₃⁻Na⁺ (water soluble) + H₂O + CO₂
The resulting sodium sulfonate salt is an ionic species and is highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.[2] After separation, the impurity is discarded with the aqueous phase.
Q: I used an excess of a basic amine (e.g., an aniline derivative) as my nucleophile, and now it's contaminating my product. How do I remove it?
A: This is the reverse of the previous problem. To remove a basic impurity, you wash the organic layer with a dilute aqueous acid, such as 1M HCl.[2][6] The acid will protonate the excess amine, converting it into a water-soluble ammonium salt, which partitions into the aqueous layer.
R-NH₂ (organic soluble) + HCl → R-NH₃⁺Cl⁻ (water soluble)
Caution: Ensure your desired product is not acid-labile and does not contain basic functional groups that would cause it to partition into the aqueous acid layer as well.
Experimental Protocol: Standard Aqueous Work-Up
-
Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly add deionized water to quench any highly reactive species.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane (DCM)) to ensure your product is fully dissolved.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acid Wash (if applicable): If you used an excess amine nucleophile or a basic catalyst like pyridine, wash the organic layer with 1M HCl. Separate the layers.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. Stir or shake vigorously for at least 30 minutes. Separate the layers. This step removes both the sulfonic acid byproduct and hydrolyzes residual sulfonyl chloride.[5]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break up any emulsions.
-
Dry and Concentrate: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your crude product.
The following diagram provides a decision-making framework for your work-up strategy.
Sources
Technical Support Center: Managing Steric Hindrance with 2-Methyl Substituted Sulfonyl Chlorides
Welcome to the technical support center for navigating the challenges of sterically hindered sulfonylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 2-methyl substituted sulfonyl chlorides and encountering difficulties in their synthetic endeavors. Here, we will dissect the root causes of these challenges and provide actionable, field-proven solutions to optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with 2-methylbenzenesulfonyl chloride so sluggish compared to unsubstituted benzenesulfonyl chloride?
The primary reason for the decreased reactivity is steric hindrance . The methyl group at the ortho-position to the sulfonyl chloride functionality physically obstructs the approach of the nucleophile (e.g., an amine or alcohol) to the electrophilic sulfur center. This "ortho effect" increases the activation energy of the reaction, leading to significantly slower reaction rates.[1] With even bulkier ortho-substituents, such as in 2-mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride), this effect is further magnified.[2][3]
Q2: I'm observing low to no product formation. What are the most likely causes?
Low or no conversion is a common issue and can typically be attributed to one or a combination of the following factors:
-
Severe Steric Congestion: The combination of a hindered sulfonyl chloride and a bulky nucleophile (e.g., a secondary amine with large substituents) can effectively shut down the reaction.[1]
-
Inadequate Reaction Conditions: Standard sulfonylation conditions are often insufficient to overcome the high activation energy barrier imposed by steric hindrance. This includes suboptimal temperature, solvent, or base selection.
-
Poor Nucleophilicity of the Substrate: Weakly nucleophilic amines or alcohols will struggle to react with a sterically encumbered sulfonyl chloride without activation.[4][5]
Q3: Are there alternative reagents I should consider if 2-methylbenzenesulfonyl chloride is consistently failing?
Yes, several alternatives can be employed when steric hindrance is a major obstacle:
-
Sulfonyl Fluorides: These reagents are generally more stable than their chloride counterparts and can sometimes offer different reactivity profiles that may be beneficial for hindered systems.[6] Their use can allow for late-stage functionalization.[6]
-
Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in multi-component reactions to generate the sulfonyl group in situ, offering an alternative pathway to sulfonamide synthesis.[7]
-
Activated Sulfonate Esters: Pentafluorophenyl sulfonate esters can act as mimics for sulfonyl chlorides with potentially different reactivity and handling properties.[8]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific experimental challenges.
Problem 1: Low to No Conversion in the Sulfonylation of a Hindered Amine/Alcohol
Scenario: You are attempting to react 2-methylbenzenesulfonyl chloride with a secondary amine bearing bulky substituents, and after prolonged reaction time at room temperature, TLC/LC-MS analysis shows predominantly unreacted starting materials.
The combined steric bulk of both the electrophile and the nucleophile creates a prohibitively high activation energy barrier for the reaction to proceed under standard conditions.
Caption: Decision workflow for troubleshooting low conversion.
-
Increase Reaction Temperature: The first and simplest modification is to provide more kinetic energy to the system.[1]
-
Action: Set up the reaction at an elevated temperature, for example, 50 °C, and monitor for progress. If necessary, gradually increase the temperature to the reflux point of the solvent.
-
Rationale: Higher temperatures help the reacting molecules overcome the steric repulsion, increasing the frequency of successful collisions.
-
-
Employ a Nucleophilic Catalyst: Catalysts can significantly lower the activation energy by forming a more reactive intermediate.
-
Action: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture.[4]
-
Rationale: DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is a much more potent sulfonating agent, facilitating the reaction with the hindered nucleophile.[4][9]
Caption: DMAP-catalyzed sulfonylation mechanism.
-
-
Optimize Base Selection: The choice of base is critical, especially when using a catalyst like DMAP.
-
Action: If using a bulky tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a less sterically demanding, non-nucleophilic base.
-
Rationale: Bulky bases can exacerbate the steric problem around the reaction center.[1] An auxiliary base is necessary to neutralize the HCl generated and regenerate the catalyst.
-
-
Consider Metal Catalysis: Certain metal catalysts have been shown to be effective for the sulfonylation of hindered substrates.
-
Action: Explore the use of catalysts such as Indium(III) trifluoromethanesulfonate (In(OTf)₃) or copper(II) oxide (CuO).[5][10][11]
-
Rationale: These catalysts can coordinate to the sulfonyl chloride, increasing its electrophilicity and facilitating the nucleophilic attack. They have shown generality for less nucleophilic and sterically hindered anilines.[5][11]
-
Problem 2: Competing Side Reactions and Product Decomposition
Scenario: Upon heating your reaction of 2-methylbenzenesulfonyl chloride with a primary amine, you observe the formation of multiple byproducts, and your desired sulfonamide appears to be unstable under the reaction conditions.
Forced conditions (high heat) required to overcome steric hindrance can sometimes lead to undesired side reactions or decomposition of the product. One common side reaction, particularly with primary amines and the presence of a base, is the formation of a sulfene intermediate, which can lead to a complex mixture of products.[12][13]
Caption: Workflow for addressing side reactions.
-
Lower the Reaction Temperature and Introduce a Catalyst: Instead of relying on high temperatures alone, use a catalyst to promote the reaction under milder conditions.
-
Action: Repeat the reaction at a lower temperature (e.g., room temperature to 40 °C) while incorporating a catalyst like DMAP.
-
Rationale: A more efficient catalytic cycle allows the desired reaction to proceed at a faster rate than competing decomposition or side pathways, even at reduced temperatures.
-
-
Careful Selection of Base and Stoichiometry: An excess of a strong base can promote the formation of sulfene intermediates.[12][13]
-
Action: Use a stoichiometric amount of a non-nucleophilic base relative to the sulfonyl chloride. If possible, use a weaker base that is still capable of scavenging the generated acid.
-
Rationale: Minimizing the excess base concentration can suppress the elimination pathway that leads to sulfene formation.
-
-
Switch to a More Stable Sulfonylating Agent:
-
Action: If side reactions persist, consider synthesizing the corresponding 2-methylbenzenesulfonyl fluoride and using it in the reaction.
-
Rationale: Sulfonyl fluorides are often more stable and less prone to certain side reactions compared to sulfonyl chlorides, providing a cleaner reaction profile in challenging cases.[6]
-
Data Summary: Catalyst and Condition Optimization
| Challenge | Parameter | Standard Condition | Recommended Modification | Rationale | Reference |
| Low Conversion | Temperature | Room Temperature | 50-100 °C or Reflux | Overcomes activation energy from steric repulsion. | [1] |
| Low Conversion | Catalyst | None | 5-10 mol% DMAP | Forms a highly reactive N-sulfonylpyridinium intermediate. | [4] |
| Low Conversion | Catalyst | None | Catalytic In(OTf)₃ or CuO | Increases electrophilicity of the sulfonyl chloride. | [5][11] |
| Side Reactions | Base | Excess strong base (e.g., TEA) | Stoichiometric, less hindered base | Minimizes sulfene formation and further steric crowding. | [1][12][13] |
| Side Reactions | Reagent | Sulfonyl Chloride | Sulfonyl Fluoride | Increased stability and potentially cleaner reaction profile. | [6] |
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 854–868. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Barrio, R. J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. [Link]
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino acids, 49(5), 941–947. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]
-
Barrio, R. J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18391-18396. [Link]
-
ResearchGate. (2013). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Link]
-
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
-
ECHA. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]
-
ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
National Institutes of Health. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. [Link]
- Google Patents. (n.d.). US5849864A - Sulfonic acid blocked metal catalysts for amine trigger urethane reactions.
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
-
National Institutes of Health. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. [Link]
-
ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. [Link]
-
Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
J&K Scientific LLC. (n.d.). 2-Mesitylenesulfonyl chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
stability of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride in different solvents
Welcome to the technical support guide for 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride (CAS RN: 874804-12-3). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the stability of this reagent in various solvent systems. As a highly reactive sulfonyl chloride, its stability is paramount to the success of synthetic procedures. This guide offers FAQs, troubleshooting scenarios, and experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, like other sulfonyl chlorides, is solvolysis , which is a nucleophilic substitution reaction at the sulfur atom. The high electrophilicity of the sulfonyl group makes it susceptible to attack by nucleophilic solvents.
-
Hydrolysis: In the presence of water, the compound will hydrolyze to form the corresponding 5-bromo-4-fluoro-2-methylbenzenesulfonic acid and hydrochloric acid (HCl). This is often the most common and rapid degradation pathway.[1][2]
-
Alcoholysis: In the presence of alcohols (e.g., methanol, ethanol), it will undergo alcoholysis to form the corresponding sulfonate ester.[3]
Due to its reactivity, the compound is classified as moisture-sensitive and corrosive, reacting with water to liberate toxic HCl gas.[4][5] Proper handling in a dry, inert atmosphere is critical.
Q2: Which solvents are recommended for dissolving and handling this compound?
A2: Aprotic solvents are strongly recommended for any application where the sulfonyl chloride moiety needs to be preserved for a subsequent reaction.[6] These solvents do not have acidic protons and are generally poor nucleophiles.
Recommended Aprotic Solvents:
-
Non-polar: Toluene, Hexanes, Diethyl ether
-
Polar Aprotic: Dichloromethane (DCM), Chloroform (CDCl₃ for NMR), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Important Considerations:
-
Solvent Purity: Ensure solvents are anhydrous (dry). The use of freshly dried solvents from a solvent purification system is best practice.[7]
-
Reaction Compatibility: While polar aprotic solvents like DMF and DMSO can dissolve the compound, they can sometimes participate in side reactions depending on the temperature and other reagents present. Always consult the literature for your specific reaction type.
-
NMR Analysis: For NMR characterization, use deuterated aprotic solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ to avoid degradation during analysis.[6]
Q3: Can I use protic solvents like ethanol or water for my reaction?
A3: It depends entirely on the desired outcome.
-
If the sulfonyl chloride is a reactant: No. Using a protic solvent will consume your starting material, leading to low or zero yield of the intended product. The solvent will act as a competing nucleophile.[8]
-
If you intend to form a sulfonic acid or sulfonate ester: Yes. Water or an alcohol can be used as the reagent-solvent to intentionally induce solvolysis. For example, hydrolysis in water is the method to produce the sulfonic acid.[9]
Q4: What are the optimal storage conditions for this compound?
A4: To ensure long-term stability, the compound must be protected from moisture and heat.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[5]
-
Container: Use a tightly sealed container. For opened containers, consider flushing with an inert gas before resealing and wrapping the cap with parafilm.
II. Troubleshooting Guide
This section addresses common experimental issues that may arise from the instability of this compound.
Scenario 1: Low or No Yield in a Sulfonamide Synthesis
-
Problem: You are reacting this compound with an amine to form a sulfonamide, but you observe a very low yield of the desired product. Your primary isolate is a water-soluble, highly polar compound.
-
Probable Cause: The sulfonyl chloride likely degraded via hydrolysis before or during the reaction. This can happen if:
-
The reaction solvent was not anhydrous.
-
The amine starting material contained water.
-
The reaction was exposed to atmospheric moisture for a prolonged period.
-
The sulfonyl chloride starting material had degraded during storage.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for low sulfonamide yield.
Scenario 2: Inconsistent Reaction Rates or Multiple Products
-
Problem: You are running the same reaction multiple times but observe variable reaction times and the formation of an unknown, highly polar byproduct in some runs.
-
Probable Cause: Inconsistent levels of moisture are being introduced into the reaction. The byproduct is likely the sulfonic acid from hydrolysis. Even small amounts of water can catalyze degradation and affect kinetics. The rate of solvolysis of sulfonyl chlorides is highly dependent on the amount of water present in organic solvents.[10]
-
Solution:
-
Standardize Solvent Handling: Use a consistent source of anhydrous solvent for all reactions. If using solvent from a bottle, use a dry syringe/cannula technique and never leave the cap off.
-
Implement a Stability Check: Before use in a critical reaction, run a quick stability test on a small sample of the sulfonyl chloride in your chosen solvent (see Protocol 1 below).
-
Monitor the Reaction: Use an appropriate analytical technique (TLC, LC-MS, or in-situ IR) to monitor the consumption of the sulfonyl chloride. This will help you identify if it is degrading prematurely.
-
III. Experimental Protocols
Protocol 1: Rapid Stability Assessment of this compound in a Chosen Solvent
This protocol allows you to quickly determine if the sulfonyl chloride is stable in your specific solvent system under your planned reaction conditions.
Objective: To detect degradation of the sulfonyl chloride into its sulfonic acid derivative via HPLC.
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL). Acetonitrile is used as the diluent because it is a common HPLC mobile phase component and is aprotic.
-
Prepare Test Sample: In a clean, dry vial, add a known volume of your chosen reaction solvent (e.g., 1 mL of THF).
-
Spike and Incubate: Add a small, known amount of the sulfonyl chloride stock solution to the reaction solvent. Cap the vial and let it stand at your intended reaction temperature for a set period (e.g., 1 hour).
-
Prepare Control Sample: Prepare a control by spiking the same amount of the stock solution into anhydrous acetonitrile.
-
HPLC Analysis:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.[11]
-
Detection: UV detector (e.g., at 210 nm or 254 nm).
-
Injection: Inject both the test sample and the control sample.
-
-
Data Interpretation:
-
The sulfonyl chloride will be a relatively non-polar compound with a longer retention time.
-
The sulfonic acid hydrolysis product will be much more polar and will have a significantly shorter retention time.
-
Compare the chromatograms. The appearance or significant increase of an early-eluting peak in the test sample relative to the control indicates degradation.
Caption: Workflow for HPLC-based stability assessment.
-
IV. Summary of Solvent Compatibility
The following table summarizes the general stability and compatibility of this compound with common laboratory solvents.
| Solvent Class | Examples | Compatibility | Primary Risk |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Incompatible. Rapidly reacts to form sulfonic acid or sulfonate esters.[8] | Solvolysis: Complete consumption of the sulfonyl chloride.[3] |
| Polar Aprotic | Acetonitrile, DCM, THF, DMF, DMSO | Generally Compatible. Recommended for reactions. Must be anhydrous.[6] | Residual moisture can cause slow degradation. DMF/DMSO may have reactivity at high temps. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Highly Compatible. Excellent for storage and as reaction media, provided the compound is soluble. | Low solubility may be a limiting factor for some applications. |
V. References
-
King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Aubert, T., & Farnier, M. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation). [Link]
-
Ammar, Y. A., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Product Page. [Link]
-
Silva, F. C., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]
-
Bentley, T. W., & Jones, R. O. (2006). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. [Link]
-
Ammar, Y. A., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Verma, B. C., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]
-
Liu, M., et al. (2019). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Identifying Byproducts in 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride Reactions by LC-MS
Welcome to the technical support center for the analysis of reactions involving 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the common challenges and provide in-depth, actionable solutions in a question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the chemistry and analytical techniques at play.
Part 1: Understanding the Chemistry - Potential Byproducts and Side Reactions
Q1: What are the most common byproducts I should expect in reactions with this compound?
When utilizing this compound in your synthesis, particularly in the formation of sulfonamides or sulfonate esters, several byproducts can arise from the inherent reactivity of the sulfonyl chloride group.[1] Understanding these potential side reactions is the first step in effective troubleshooting.
-
Hydrolysis Product: The most prevalent byproduct is the corresponding sulfonic acid, 5-bromo-4-fluoro-2-methylbenzenesulfonic acid. Sulfonyl chlorides are susceptible to hydrolysis, a reaction with water, which can be present as a reagent, a solvent, or even trace moisture in your reaction setup.[1][2] This reaction is often accelerated by basic conditions.[2]
-
Desulfonylation Product: Another potential byproduct is 1-bromo-2-fluoro-4-methylbenzene. This arises from the cleavage of the carbon-sulfur bond, a process known as desulfonylation.[3][4] While often requiring specific reductive conditions, it can sometimes occur under thermal or catalytic conditions.[5]
-
Dimerization/Self-Condensation Products: Under certain conditions, particularly with highly reactive species or in the presence of specific catalysts, self-condensation or dimerization of the starting material or reactive intermediates can occur. The exact structures of these will vary depending on the reaction conditions.
-
Products from Reactions with Solvents: If you are using nucleophilic solvents (e.g., methanol, ethanol), you may form the corresponding sulfonate esters as byproducts.
Diagram: Common Reaction Pathways and Byproduct Formation
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Desulfonylation via Radical Process: Recent Developments in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
workup procedures for reactions involving 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
A Senior Application Scientist's Guide to Reaction Workup Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for handling reactions involving 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride. The following information is synthesized from established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a specific workup protocol necessary for reactions with this compound?
A1: this compound is a highly reactive electrophile. A dedicated workup procedure is crucial for several reasons:
-
Quenching Excess Reagent: Any unreacted sulfonyl chloride must be neutralized to prevent unwanted side reactions during product isolation and purification.[1] This reagent is moisture-sensitive and can react vigorously with nucleophiles.[2][3]
-
Removal of Acidic Byproducts: Reactions involving sulfonyl chlorides typically generate hydrochloric acid (HCl) as a byproduct.[4] Additionally, quenching the excess sulfonyl chloride with water produces the corresponding sulfonic acid.[3][5] Both of these acidic species must be neutralized and removed, typically through a basic wash.
-
Simplifying Purification: The unreacted sulfonyl chloride and its byproducts can have similar polarities to the desired product, making purification by column chromatography challenging.[1] A proper workup converts these impurities into more polar, water-soluble salts that are easily removed by liquid-liquid extraction.[1][3]
Q2: What are the standard methods for quenching unreacted this compound?
A2: The most common strategies involve reacting the excess sulfonyl chloride with a nucleophile to convert it into a more easily removable substance.[2] Key methods include:
-
Aqueous Basic Wash: Using a solution of a weak base like sodium bicarbonate (NaHCO₃) is a common and effective method.[2][5] It neutralizes acidic byproducts and hydrolyzes the sulfonyl chloride to its water-soluble sulfonic acid salt.[3][5]
-
Nucleophilic Scavengers: In cases where the product is sensitive to aqueous or basic conditions, a polymer-bound amine (scavenger resin) can be used.[3][5] The resin reacts with the excess sulfonyl chloride, and the resulting solid is simply filtered off.[5]
-
Amine Quench: Adding a simple amine, such as aqueous ammonia, can rapidly convert the sulfonyl chloride to a sulfonamide.[2][5] This is effective, but you must ensure the resulting sulfonamide is easily separable from your desired product.[1][5]
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that may arise during the workup of reactions involving this compound.
Q3: My aqueous workup isn't completely removing the unreacted sulfonyl chloride. What could be wrong?
A3: This is a frequent challenge. The stability and steric hindrance of the sulfonyl chloride can make its hydrolysis slower than expected.
Troubleshooting Steps:
-
Increase Stirring Time and Intensity: Ensure vigorous stirring during the quench to maximize the contact between the organic and aqueous phases. Poor mixing can lead to incomplete hydrolysis.[5]
-
Elevate Temperature (with caution): While the initial quench should be performed at a low temperature (0 °C) to control the exotherm, allowing the mixture to warm to room temperature and stirring for an extended period (e.g., 1-2 hours) can facilitate complete hydrolysis.[5]
-
Use a Co-solvent: If you are using a solvent with low water solubility, like dichloromethane (DCM), the quench may be inefficient.[6] Adding a co-solvent like THF or performing the workup in a solvent like ethyl acetate can improve the mixing of the two phases.[6]
-
Consider a Nucleophilic Pre-Quench: Before the basic wash, add a small amount of a simple amine (e.g., aqueous ammonia) or an alcohol (e.g., methanol).[5][7] This converts the sulfonyl chloride into a sulfonamide or sulfonate ester, respectively, which may be more easily removed during the subsequent extraction or chromatography.
Q4: After workup and solvent removal, my product is an oil when it should be a solid. What happened?
A4: This issue can stem from several sources, often related to residual impurities.[6][7]
Troubleshooting Steps:
-
Check for Residual Solvent: Chlorinated solvents like DCM can be difficult to remove completely and may leave an oily residue.[6][7] Try co-evaporation by adding a more volatile, non-chlorinated solvent like hexanes or toluene and re-concentrating the mixture under reduced pressure.
-
Verify Complete Quenching: As discussed in Q3, residual unreacted sulfonyl chloride or its byproducts can be oily.[7] Confirm the absence of starting material by TLC or LC-MS. If it is still present, re-subject the material to a more rigorous workup.
-
Formation of Oily Side Products: Over-chlorination or other side reactions can produce oily impurities.[7] In this case, purification via column chromatography or recrystallization will be necessary.
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether) to the oil. Stir or sonicate the mixture. This can often induce precipitation or crystallization of the desired product, leaving impurities dissolved in the solvent.
Q5: When should I use a scavenger resin instead of a traditional aqueous workup?
A5: Scavenger resins are an excellent alternative under specific circumstances:[3][5]
-
Substrate Sensitivity: When your desired product contains functional groups that are sensitive to water or basic conditions (e.g., base-labile esters or protecting groups).[1]
-
High-Throughput Synthesis: For parallel synthesis of compound libraries, scavenger resins simplify the workup process to a simple filtration, avoiding numerous liquid-liquid extractions.[5]
-
Difficult Separations: When the product and the sulfonyl chloride have very similar polarities, making chromatographic separation inefficient.[1]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for common workup issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous/Basic Workup
This protocol is recommended when the desired product is stable to aqueous base.
Caption: Workflow for a standard aqueous/basic work-up procedure.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is critical to control any exotherm from the quench.[3][5]
-
Quench with Water: Slowly and carefully add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.[2][5]
-
Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution (CO₂) ceases. Then, add a larger portion of the NaHCO₃ solution and stir the biphasic mixture vigorously for 30-60 minutes.[2][5] This step hydrolyzes the remaining sulfonyl chloride and neutralizes the resulting sulfonic acid and any HCl generated during the reaction.[5]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate clearly. Drain the aqueous layer.
-
Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.[5]
-
Combine and Wash: Combine all organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic phase.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter the drying agent, and concentrate the filtrate in vacuo to yield the crude product.
Protocol 2: Workup Using a Scavenger Resin
This protocol is ideal for situations where an aqueous workup is not desirable or for high-throughput applications.[5]
Caption: Workflow for removing sulfonyl chloride using a scavenger resin.
Step-by-Step Methodology:
-
Choose the Resin: Select an appropriate amine-based scavenger resin (e.g., PS-Trisamine). A common loading is 2-3 equivalents relative to the excess sulfonyl chloride used.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitate: Stopper the flask and stir the resulting slurry at room temperature. The required time can vary from 1 to 16 hours, depending on the reactivity and concentration of the sulfonyl chloride.[5]
-
Monitor: Check for the complete consumption of the sulfonyl chloride by TLC or LC-MS.[5]
-
Filter: Once scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.[5]
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[5]
-
Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can then be used directly or further purified.
Comparison of Workup Methods
| Feature | Aqueous/Basic Workup | Scavenger Resin Workup |
| Product Compatibility | Not suitable for base- or water-sensitive compounds. | Excellent for sensitive compounds.[1][5] |
| Byproduct Removal | Removes acidic byproducts and converts sulfonyl chloride to a water-soluble salt.[3] | Covalently binds and removes sulfonyl chloride.[5] |
| Procedure | Multi-step liquid-liquid extractions. | Simple filtration. |
| Time | Relatively fast (1-2 hours). | Can be slow (1-16 hours).[5] |
| Scale | Easily scalable. | Can be expensive for large-scale reactions. |
| Ideal Use Case | Robust, base-stable products. | Parallel synthesis, sensitive substrates.[5] |
Safety and Handling Precautions
This compound and related sulfonyl chlorides are hazardous chemicals that must be handled with appropriate care.
-
Corrosive: Causes severe skin burns and eye damage.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[10][11]
-
Moisture Sensitive: Reacts violently with water, releasing corrosive HCl gas and heat.[8][12] Handle in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon), and store in a tightly closed container in a cool, dry place.[11][12]
-
Inhalation Hazard: The compound and its reaction byproducts (HCl, SO₂) can cause respiratory irritation.[8][13] All manipulations should be performed in a well-ventilated chemical fume hood.[10][12]
-
Quenching: The quenching process is exothermic and can be vigorous. Always cool the reaction mixture before quenching and add the quenching agent slowly and carefully.[2][3]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
- Wang, X., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2549.
-
New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]
- King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 62(10), 1977-1987.
- Carey, J. S., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(4), 707-711.
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]
-
INCHEM. (1998). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
ResearchGate. (2010). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
- Boyd, D. R., & Sharma, N. D. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3567-3580.
-
ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
Yomi Lab. (n.d.). This compound, 97.0%+. Retrieved from [Link]
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Technical Support Center: Strategies to Minimize Decomposition of Sulfonyl Chlorides During Synthesis
Welcome to the Technical Support Center for sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating the decomposition of sulfonyl chlorides. As highly reactive electrophiles, sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[1][2] However, their utility is often hampered by their inherent instability. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride reaction is turning dark brown/black and my yield is very low. What's happening?
A dark color change is a common indicator of decomposition.[3] This is often accompanied by the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] The primary culprits are often thermal stress, the presence of moisture, or radical-mediated pathways. A lower-than-expected yield is a direct consequence of your starting material degrading.[3]
Q2: I've isolated my sulfonyl chloride, but it seems to be degrading during storage. How can I prevent this?
Proper storage is critical for the longevity of sulfonyl chlorides. They should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like water, strong oxidizing agents, and strong bases.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent moisture-related degradation.[3] For particularly unstable sulfonyl chlorides, storage at low temperatures (e.g., -20°C) may be necessary.[6]
Q3: Are there any visual or analytical cues to confirm sulfonyl chloride decomposition?
Besides the aforementioned color change and gas evolution, you can monitor for decomposition analytically.[3] Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis may reveal the appearance of new spots or peaks corresponding to degradation products like the parent sulfonic acid.[3]
Troubleshooting Guides: Tackling Decomposition Pathways
Sulfonyl chloride decomposition can be broadly categorized into three main pathways: hydrolysis, thermal/photolytic decomposition, and unwanted reactions with other nucleophiles.
Issue 1: Hydrolysis - The Ubiquitous Enemy
Hydrolysis is the reaction of a sulfonyl chloride with water to form the corresponding sulfonic acid and HCl.[7] This is often the most significant decomposition pathway encountered.
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[8] Water, acting as a nucleophile, attacks this electrophilic sulfur center, leading to the displacement of the chloride ion.[7]
| Troubleshooting Step | Rationale | Expected Outcome |
| Use Anhydrous Solvents & Reagents | To eliminate the primary reactant in the hydrolysis pathway. | A significant reduction in the formation of the sulfonic acid byproduct, leading to a cleaner reaction profile and higher yield.[3] |
| Conduct Reactions Under an Inert Atmosphere | To prevent atmospheric moisture from entering the reaction vessel. | Minimized hydrolysis, especially for reactions that are run over extended periods.[3] |
| Thoroughly Dry All Glassware | Residual moisture on glassware surfaces can be a significant source of water contamination. | Consistent reaction outcomes and prevention of batch-to-batch variability caused by differing moisture levels.[3] |
| Rapid Aqueous Work-up at Low Temperatures | If an aqueous work-up is unavoidable, minimizing the contact time and temperature will slow the rate of hydrolysis.[3] Some aryl sulfonyl chlorides have low water solubility, which can offer some protection during precipitation.[9] | Reduced product loss during the isolation and purification phase. |
Experimental Protocol: Rigorous Exclusion of Water
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent Drying: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for chlorinated solvents). Alternatively, use commercially available anhydrous solvents.
-
Inert Atmosphere Setup: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Handling: Ensure all starting materials and reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled via syringe under the inert atmosphere.
Issue 2: Thermal and Photolytic Decomposition - Beyond Hydrolysis
Sulfonyl chlorides can also decompose under the influence of heat or light, often through radical-mediated pathways.[3] Aliphatic sulfonyl chlorides are particularly susceptible to thermal decomposition.[10]
Causality: The carbon-sulfur and sulfur-chlorine bonds can undergo homolytic cleavage at elevated temperatures or upon exposure to UV light, generating radical intermediates.[10][11] These radicals can then propagate chain reactions, leading to a complex mixture of byproducts. In some cases, an ionic chain mechanism may also be at play.[11]
| Troubleshooting Step | Rationale | Expected Outcome |
| Lower Reaction Temperature | To provide less energy for bond cleavage. Many sulfonyl chloride reactions are best performed at or below 30°C.[3] | A cleaner reaction with less discoloration and byproduct formation, resulting in a higher yield of the desired product.[3] |
| Add a Radical Inhibitor | To quench radical intermediates and terminate chain reactions. | Suppression of decomposition pathways mediated by radicals, leading to a cleaner product profile.[3] |
| Degas the Reaction Mixture | To remove dissolved oxygen, which can initiate or participate in radical decomposition. | A more controlled reaction, especially when dealing with sensitive substrates.[3] |
| Protect from Light | To prevent photolytically induced homolytic cleavage of the S-Cl bond. | Increased stability and reduced decomposition for light-sensitive sulfonyl chlorides. |
Experimental Protocol: Minimizing Thermal and Radical Decomposition
-
Temperature Control: Set up the reaction in a cooling bath (e.g., ice-water or ice-salt) to maintain the desired low temperature.
-
Inert Gas Sparging: Prior to adding reagents, bubble a stream of dry nitrogen or argon through the solvent for 15-30 minutes to remove dissolved oxygen.
-
Addition of Inhibitor: If radical decomposition is suspected, add a small amount (catalytic) of a radical inhibitor like benzoquinone to the reaction mixture.
-
Light Protection: Wrap the reaction vessel in aluminum foil to protect it from ambient light.
Issue 3: Unwanted Nucleophilic Reactions & Work-up Woes
Beyond water, other nucleophiles in your reaction mixture can compete with your intended substrate, leading to side products. Furthermore, removing unreacted sulfonyl chloride during work-up can be challenging.
Causality: The high electrophilicity of the sulfonyl chloride makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even some solvents.[8][12]
| Troubleshooting Step | Rationale | Expected Outcome |
| Use a Non-Nucleophilic Base | If a base is required, choose one that is sterically hindered and non-nucleophilic (e.g., triethylamine, pyridine) to avoid it reacting with the sulfonyl chloride. | Formation of the desired product without contamination from sulfonamides derived from the base. |
| Employ a Scavenger Resin | For difficult-to-remove sulfonyl chlorides, amine-based scavenger resins can be used to covalently bind and remove the excess electrophile.[13] | A simplified purification process, avoiding the need for chromatography or challenging extractions. The resin-bound sulfonamide is simply filtered off.[13] |
| Pre-quench Before Basic Wash | Adding a simple nucleophile like methanol or aqueous ammonia before a basic wash can convert the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[13] | More effective removal of the sulfonyl chloride starting material during the work-up. |
Experimental Protocol: Work-up Using a Scavenger Resin
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC or LC-MS), add an amine-based scavenger resin (e.g., PS-Trisamine, typically 2-3 equivalents relative to the excess sulfonyl chloride) directly to the reaction mixture.[13]
-
Agitation: Stir or shake the resulting slurry at room temperature. The scavenging time can range from 1 to 16 hours.[13]
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filtration: Once scavenging is complete, filter the reaction mixture to remove the resin.
-
Product Recovery: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and washes and concentrate to obtain the crude product.[13]
Visualizing Decomposition and Mitigation Strategies
Decomposition Pathways
Caption: Major decomposition pathways for sulfonyl chlorides.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting sulfonyl chloride decomposition.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry. Retrieved from [Link]
-
van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
King, J. F., & Skonieczny, S. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
-
Jereb, M., & Hribernik, L. (2017). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
-
Yang, Z., et al. (2013). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfonyl Chloride Definition. Fiveable. Retrieved from [Link]
-
van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry. Retrieved from [Link]
-
Grote, T., et al. (2006). ROMP-Generated Oligomeric Sulfonyl Chlorides as Versatile Soluble Scavenging Agents. Organic Letters. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Retrieved from [Link]
-
D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chen, Y., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange. Retrieved from [Link]
-
Chang, Y.-L., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics. Retrieved from [Link]
-
Jarczewski, A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. Retrieved from [Link]
-
Block, E., & Weidman, J. (1973). Mechanisms in the chlorinolysis of sulfinyl chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
Pena, A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
In modern organic synthesis, particularly within drug discovery and development, the strategic selection of reagents is paramount for achieving desired molecular architectures and optimizing reaction outcomes. Sulfonylating agents, which install sulfonyl groups (-SO₂R), are indispensable tools for a variety of transformations. They are critical for converting poor leaving groups like hydroxyls into excellent ones (sulfonates), for the synthesis of biologically active sulfonamides, and for protecting amine and alcohol functionalities.[1][2]
While classic reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in the synthetic chemist's toolbox, the demand for nuanced reactivity and tailored electronic properties has driven the development of more specialized agents. This guide provides an in-depth, objective comparison of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride against other common sulfonylating agents, offering field-proven insights and experimental considerations for the discerning researcher.
The Sulfonylation Reaction: A Mechanistic Overview
The fundamental reaction of a sulfonyl chloride involves the nucleophilic attack on the electrophilic sulfur atom by an alcohol or amine, followed by the expulsion of a chloride ion.[3] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4] The reactivity of the sulfonyl chloride is principally governed by the electrophilicity of the sulfur center; electron-withdrawing groups on the aryl ring enhance this electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.[5][6]
Caption: General Mechanism of Sulfonylation.
Profiling the Alternatives: A Comparative Framework
To understand the unique position of this compound, we must first benchmark it against the most common sulfonylating agents used in the field.
| Agent | Structure | Key Characteristics |
| This compound | C₇H₅BrClFO₂S | Highly Activated: The strongly electron-withdrawing bromine and fluorine atoms significantly increase the electrophilicity of the sulfur atom. The ortho-methyl group provides some steric influence. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | The Benchmark: Widely used, stable, and moderately reactive. The para-methyl group is slightly electron-donating, making it less reactive than activated agents.[6] Derivatives are often crystalline and easy to purify.[7] |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | High Reactivity, Small Footprint: An alkanesulfonyl chloride, MsCl is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance.[5] The resulting mesylates are excellent leaving groups but can be less stable. |
| p-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) | C₆H₄ClNO₄S | Highly Activated & Orthogonal Cleavage: The para-nitro group is strongly electron-withdrawing, conferring high reactivity.[8] Nosylamides can be cleaved under specific, mild conditions (e.g., thiolates) that leave other protecting groups intact.[9] |
| p-Bromobenzenesulfonyl chloride (Brosyl chloride, BsCl) | C₆H₄BrClO₂S | Activated Aryl Agent: Similar to TsCl but more reactive due to the electron-withdrawing nature of the bromine atom. Brosylates are slightly better leaving groups than tosylates. |
Deep Dive: this compound
The unique substitution pattern of this compound provides a compelling combination of electronic and steric properties.
-
Electronic Effects: The fluorine and bromine atoms are potent electron-withdrawing groups via the inductive effect (-I). This dramatically increases the partial positive charge on the sulfur atom, making the reagent significantly more electrophilic and, therefore, more reactive than TsCl or even BsCl.[10] This heightened reactivity is advantageous for sulfonating less nucleophilic substrates or for driving reactions to completion under milder conditions.
-
Steric Influence: The methyl group at the ortho-position introduces steric bulk near the reaction center. While this may slightly temper its reactivity compared to a non-methylated analogue, it can also offer enhanced selectivity in sterically crowded environments.
-
Leaving Group Ability: The resulting 5-bromo-4-fluoro-2-methylbenzenesulfonate anion is highly stabilized through resonance and the strong inductive effects of the halogen substituents. This makes it an excellent leaving group, comparable to or even exceeding that of nosylates and brosylates, facilitating subsequent nucleophilic substitution reactions.[11]
-
Crystallinity and Analysis: Like many aryl sulfonates, derivatives of this reagent are often crystalline solids, which can significantly simplify purification by recrystallization. The presence of bromine and fluorine also provides unique spectroscopic handles for characterization by NMR (¹⁹F) and mass spectrometry.
Experimental Protocol: Comparative Sulfonylation of a Primary Amine
To provide a tangible comparison, this section outlines a standardized protocol for evaluating the performance of different sulfonylating agents in the synthesis of a sulfonamide from benzylamine.[5][12]
Objective: To compare the reaction time and yield for the sulfonylation of benzylamine using this compound, TsCl, and MsCl.
Materials:
-
Benzylamine
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvents for TLC (e.g., 4:1 Hexanes:Ethyl Acetate)
Caption: Comparative Sulfonylation Workflow.
Procedure:
-
Reaction Setup: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool the solutions to 0°C in an ice bath.
-
Reagent Addition: To each flask, add the respective sulfonyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC, noting the time required for the complete consumption of the benzylamine starting material.
-
Workup: Once the reaction is complete, quench by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the products by ¹H NMR and mass spectrometry, and determine the isolated yield.
Expected Outcomes & Causality:
| Sulfonylating Agent | Expected Reaction Time | Expected Yield | Rationale |
| MsCl | < 30 min | High | Highest reactivity due to low steric hindrance and no resonance stabilization.[5] |
| This compound | 30 - 60 min | Very High | Highly activated by two electron-withdrawing halogens, leading to rapid reaction. |
| TsCl | 2 - 4 hours | High | The benchmark standard; the electron-donating methyl group slows the reaction relative to activated agents.[6] |
Strategic Application in Drug Development
The choice of a sulfonylating agent is a strategic decision in the synthesis of therapeutic agents.[1]
-
For Rapid, High-Throughput Synthesis: When speed is critical, such as in the generation of libraries for screening, highly reactive agents like This compound or MsCl are superior choices. They allow for the rapid formation of sulfonamides under mild conditions, which is ideal for sensitive or complex substrates.[13]
-
For Fine-Tuning Physicochemical Properties: The substituents on the aryl ring are not just electronic modulators; they become an integral part of the final molecule. The bromo-fluoro-methyl pattern of the title compound can be used to modulate properties like lipophilicity, metabolic stability, and crystal packing in the final active pharmaceutical ingredient (API).
-
For Creating Superior Leaving Groups: When the goal is to activate an alcohol for a subsequent Sₙ2 reaction, a sulfonate that is a very weak base (i.e., the conjugate base of a strong acid) is required. The highly electron-withdrawing nature of the substituents on this compound ensures the resulting sulfonate is an exceptionally stable and effective leaving group.[11]
Conclusion
This compound is a highly effective and powerful sulfonylating agent that offers distinct advantages over traditional reagents. Its enhanced reactivity, a direct consequence of its electronic makeup, allows for faster reaction times and the ability to functionalize less reactive substrates. While TsCl remains a reliable workhorse for many applications, and MsCl offers a smaller, highly reactive alternative, This compound occupies a valuable niche for researchers requiring high activation, excellent leaving group potential, and the ability to introduce a unique substitution pattern for downstream applications in medicinal chemistry and materials science. By understanding the comparative performance detailed in this guide, scientists can make more informed and strategic decisions in their synthetic endeavors.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides
For researchers, medicinal chemists, and professionals in drug development, the choice of sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Benzenesulfonyl chlorides are foundational reagents for the synthesis of sulfonamides and sulfonate esters, core motifs in a vast array of pharmaceuticals. This guide provides an in-depth comparison of the reactivity between standard benzenesulfonyl chloride (BsCl) and its para-fluorinated analog, 4-fluorobenzenesulfonyl chloride (F-BsCl), supported by mechanistic principles and experimental data.
Theoretical Framework: The Decisive Role of Electronic Effects
The reactivity of a benzenesulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. The more electron-deficient the sulfur center is, the more susceptible it becomes to attack by a nucleophile (such as an amine or an alcohol). A substituent on the benzene ring can dramatically alter this electrophilicity through a combination of two opposing electronic effects: the inductive effect and the resonance effect .
-
Inductive Effect (-I): This effect operates through the sigma (σ) bond framework of the molecule. Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from the benzene ring.[1][2] This potent electron-withdrawing -I effect polarizes the molecule, pulling electron density away from the sulfonyl group and significantly increasing the partial positive charge (δ+) on the sulfur atom. This, in turn, enhances its electrophilicity and should accelerate the rate of nucleophilic attack.
-
Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the aromatic ring.[3][4] Fluorine possesses lone pairs that can be donated into the ring, which would theoretically push electron density towards the sulfonyl group, slightly decreasing the sulfur's electrophilicity and slowing the reaction.
For halogens, including fluorine, the strong electron-withdrawing inductive effect overwhelmingly dominates the weaker electron-donating resonance effect.[2][3] This leads to the central hypothesis: 4-fluorobenzenesulfonyl chloride is a more potent electrophile and thus more reactive than its non-fluorinated counterpart.
The Reaction Mechanism: A Nucleophilic Attack on Sulfur
The reaction of benzenesulfonyl chlorides with nucleophiles, such as the formation of a sulfonamide from an amine, proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[5] The nucleophile attacks the electrophilic sulfur atom, leading to a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final stable product.
Caption: General mechanism for sulfonamide formation. The rate-determining step (k) is faster for the fluorinated analog (k_F > k_H).
Experimental Validation: Kinetic Data and Hammett Analysis
The Hammett equation, log(k/k₀) = ρσ, provides a powerful quantitative tool for correlating reaction rates with the electronic properties of substituents on an aromatic ring.[6][7]
-
k: The rate constant for the reaction with a substituted benzene derivative.
-
k₀: The rate constant for the unsubstituted reference reaction (e.g., with benzenesulfonyl chloride).
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent (positive for electron-withdrawing, negative for electron-donating).
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.
Crucially, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have confirmed this relationship. For instance, the alkaline hydrolysis of these compounds follows the Hammett equation with a ρ-value of +1.564 .[5] This positive value provides direct experimental evidence that electron-withdrawing substituents, such as fluorine, enhance the reactivity of the sulfonyl chloride. Further studies corroborate that bond formation in the transition state is more advanced when electron-attracting substituents are present on the sulfonyl chloride.[8]
Comparative Data Summary
| Property | Benzenesulfonyl Chloride (BsCl) | 4-Fluorobenzenesulfonyl Chloride (F-BsCl) | Rationale for Difference |
| Formula | C₆H₅SO₂Cl | FC₆H₄SO₂Cl | Presence of a fluorine atom. |
| Molecular Weight | 176.62 g/mol | 194.61 g/mol [9] | Addition of a fluorine atom. |
| Physical State | Colorless liquid[10] | White to pale yellow solid/liquid[11] | Fluorine substitution increases melting point. |
| Hammett Constant (σ) | 0.00 (by definition) | +0.06 | Fluorine is a weak electron-withdrawing group (overall). |
| Relative Reactivity | Baseline | Higher | The dominant -I effect of fluorine increases the electrophilicity of the sulfur atom.[5][8] |
Experimental Protocol: A Head-to-Head Reactivity Comparison via TLC Monitoring
This protocol provides a self-validating system for directly observing the reactivity difference between BsCl and F-BsCl by forming a sulfonamide with benzylamine.
Objective
To qualitatively compare the rate of sulfonamide formation for BsCl and F-BsCl by monitoring the consumption of the benzylamine starting material using Thin Layer Chromatography (TLC).
Materials
-
Benzenesulfonyl chloride (BsCl)
-
4-Fluorobenzenesulfonyl chloride (F-BsCl)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel TLC plates (e.g., F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Two 25 mL round-bottom flasks with stir bars
-
Ice-water bath
Procedure
-
Preparation: Label two flasks as "BsCl" and "F-BsCl". In each flask, dissolve benzylamine (e.g., 1 mmol, ~107 mg) and triethylamine (1.2 mmol, ~167 µL) in 5 mL of anhydrous DCM.
-
Cooling: Place both flasks in an ice-water bath and stir for 5-10 minutes to equilibrate the temperature to 0 °C.
-
Reaction Initiation: At the same time (t=0), add benzenesulfonyl chloride (1 mmol, ~128 µL) to the "BsCl" flask and 4-fluorobenzenesulfonyl chloride (1 mmol, ~195 mg) to the "F-BsCl" flask.
-
TLC Monitoring: Immediately after addition (t=0), and at regular intervals (e.g., 5, 15, 30, and 60 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Be sure to also spot the benzylamine starting material as a reference.
-
Development & Visualization: Develop the TLC plate in the hexanes/ethyl acetate solvent system. After the solvent front reaches the top, remove the plate, let it dry, and visualize the spots under a UV lamp.
-
Analysis: The benzylamine starting material will have a specific retention factor (Rf). The sulfonamide products will appear as new, less polar spots (higher Rf) on the plate. The reaction that shows a faster disappearance of the benzylamine spot is the more reactive system. It is expected that the benzylamine spot in the "F-BsCl" lane will diminish more quickly than in the "BsCl" lane.
Caption: Workflow for the comparative reactivity experiment.
Practical Implications and Conclusion
The enhanced reactivity of 4-fluorobenzenesulfonyl chloride is not merely a theoretical curiosity; it has direct practical consequences for the synthetic chemist.
-
Choice of F-BsCl: This reagent is advantageous when faster reaction times are desired or when working with less reactive nucleophiles (e.g., sterically hindered amines or electron-poor anilines). Its higher reactivity can drive sluggish reactions to completion where BsCl might fail or require harsh conditions. Furthermore, the fluorine atom provides a unique spectroscopic handle; F-BsCl is used as a reagent for studying protein structure and conformation via 19F NMR.[12][13]
-
Choice of BsCl: As a standard, widely available, and cost-effective reagent, benzenesulfonyl chloride remains the workhorse for reactions with common, unhindered amines and alcohols where moderate reactivity is sufficient.[10] For many routine applications, its performance is perfectly adequate. It is also worth noting that the solid, easier-to-handle p-toluenesulfonyl chloride is often preferred over the liquid BsCl for convenience.[14]
Conclusion
References
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- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294.
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A Comparative Guide to the Biological Potential of Sulfonamides Derived from 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
This guide provides a comprehensive framework for evaluating the biological activities of novel sulfonamides synthesized from 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride. While direct experimental data for this specific class of derivatives is not yet broadly available in published literature, this document leverages established principles of medicinal chemistry and comparative analysis with structurally related compounds to project their potential efficacy and guide future research. We will explore the primary areas where sulfonamides have shown significant therapeutic promise: antimicrobial, anticancer, and enzyme inhibitory activities.
The core structure, featuring a benzene ring substituted with bromine, fluorine, and a methyl group, offers a unique electronic and steric profile. The electron-withdrawing nature of the halogen atoms (bromo and fluoro) combined with the electron-donating methyl group creates a complex interplay that is expected to modulate the biological activity of the resulting sulfonamide derivatives. This guide provides the foundational knowledge, experimental workflows, and comparative data necessary for researchers to systematically investigate these compounds.
Section 1: Synthesis of Novel Sulfonamide Derivatives
The synthesis of sulfonamides from this compound is typically achieved through a straightforward nucleophilic substitution reaction with a primary or secondary amine.[1][2] This reaction is generally high-yielding and allows for the creation of a diverse library of compounds by varying the amine reactant.
Experimental Protocol: General Synthesis of Sulfonamides
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final sulfonamide derivative.[3]
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).[4]
Caption: General workflow for the synthesis of sulfonamide derivatives.
Section 2: Comparative Analysis of Potential Biological Activities
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities.[1][5] Below, we compare the potential of our target compounds in three key therapeutic areas based on data from analogous structures.
Antimicrobial Activity
Mechanism of Action: Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth.[8][9] Human cells are unaffected as they obtain folic acid from their diet.[6]
Comparative Data: The antimicrobial efficacy of sulfonamides is highly dependent on the substituents on the aromatic ring. Halogenated benzenesulfonamides have demonstrated significant antibacterial activity. For instance, derivatives of 4-fluorobenzenesulfonyl chloride have shown good activity against various bacterial strains.[3] The presence of both bromo and fluoro groups on the scaffold of our target compounds may enhance their antimicrobial potential.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Fluorobenzenesulfonamide Derivatives | Staphylococcus aureus | 12.5 - 50 | [3] |
| 4-Chlorobenzenesulfonamide Derivatives | Escherichia coli | 25 - 100 | [3] |
| Substituted Benzenesulfonamides | Klebsiella pneumoniae | 10 - 60 | [4] |
| Substituted Benzenesulfonamides | Bacillus subtilis | 5 - 25 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
-
Preparation: Prepare a series of twofold dilutions of the test sulfonamide in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[10][12]
-
Inoculation: Add a standardized suspension of the target bacterial strain (e.g., ~5x10^5 CFU/mL) to each well.[10][11]
-
Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest drug concentration showing no visible growth is the MIC.[13]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Mechanism of Action: The anticancer effects of sulfonamides are often attributed to their ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors.[14][15] By inhibiting these enzymes, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[16][17] Other proposed mechanisms include cell cycle arrest and inhibition of microtubule assembly.[18][19]
Comparative Data: Aromatic sulfonamides have shown potent in vitro growth inhibitory activity against a range of cancer cell lines.[20] The substitution pattern on the benzene ring is critical for this activity. For example, some benzenesulfonamide derivatives have displayed IC50 values in the low micromolar range against lung, breast, and prostate cancer cell lines.[21][22]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | A549 (Lung) | 1.98 - 9.12 | [21] |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | MCF-7 (Breast) | 2.36 - 8.91 | [22] |
| Thiazol-4-one-benzenesulfonamides | MDA-MB-231 (Breast) | 3.58 - 5.54 | [23] |
| Benzenesulfonate Derivatives | K562 (Leukemia) | 0.078 - 10.19 | [24] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[25][26]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[27][28]
-
Treatment: Treat the cells with various concentrations of the synthesized sulfonamides for a specified period (e.g., 48-72 hours).[29]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.[26][27]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[25] The intensity of the purple color is proportional to the number of viable cells.
Carbonic Anhydrase Inhibition
Mechanism of Action: The sulfonamide group (-SO2NH2) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[30] CA IX and XII are particularly important targets in cancer therapy due to their role in tumor acidosis and metastasis.[14][31] Selective inhibition of these tumor-associated isoforms over cytosolic isoforms (CA I and II) is a major goal in drug development.[32]
Comparative Data: Aromatic and heterocyclic sulfonamides are well-established as potent inhibitors of various CA isoforms, with some compounds exhibiting inhibition constants (Ki) in the nanomolar range.[20][33] The selectivity for different isoforms can be tuned by modifying the substitution pattern on the aromatic ring.
| Compound Class | CA Isoform | Inhibition Constant (Ki or IC50) | Reference |
| Aromatic Sulfonamides | hCA I | 58 - 740 nM (IC50) | [30] |
| Aromatic Sulfonamides | hCA II | 0.9 - 459.4 nM (Ki) | [32] |
| Thiazol-4-one-benzenesulfonamides | hCA IX | 10.93 - 25.06 nM (IC50) | [23] |
| 1,3,4-Thiadiazole-2-sulfonamide Derivatives | hCA IX | 3 - 45 nM (Ki) | [33] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[34][35]
-
Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the test sulfonamide inhibitor in an appropriate buffer (e.g., Tris-HCl).[34]
-
Plate Setup: In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the CA enzyme solution. Include controls for maximum activity (no inhibitor) and blank (no enzyme).[36]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[34]
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate to all wells.[34]
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode over a set period. The rate of p-nitrophenol formation is proportional to the CA activity.[36]
Caption: Sulfonamide inhibiting carbonic anhydrase by binding to the active site zinc ion.
Section 3: Structure-Activity Relationship (SAR) Insights
The specific substituents on the this compound scaffold are predicted to significantly influence biological activity:
-
Halogens (Bromo and Fluoro): These strong electron-withdrawing groups can increase the acidity of the sulfonamide N-H proton, potentially leading to stronger binding with target enzymes. Their lipophilicity can also enhance cell membrane permeability.
-
Methyl Group: This electron-donating group can influence the electronic distribution of the aromatic ring and provide steric bulk, which may affect binding selectivity for different enzyme isoforms.
By synthesizing a library of derivatives with diverse amine side chains, researchers can systematically probe the SAR and optimize for potency and selectivity against desired biological targets.
Conclusion
While direct experimental validation is pending, a comparative analysis based on established literature strongly suggests that sulfonamides derived from this compound are promising candidates for antimicrobial and anticancer drug discovery. Their unique substitution pattern provides a solid foundation for developing potent and potentially selective inhibitors of key biological targets. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to synthesize, screen, and characterize these novel compounds, paving the way for the development of new therapeutic agents.
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Lorenz, K., et al. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 2024. [Link]
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Koch, J. C., & Weis, V. Carbonic Anhydrase Activity Assay. protocols.io, 2019. [Link]
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Kwiecińska-Piróg, J., et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 2021. [Link]
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Shelke, R. N., et al. Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 2019. [Link]
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Angeli, A., et al. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 2024. [Link]
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Nocentini, A., & Supuran, C. T. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 2018. [Link]
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Razzak, M., et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 2021. [Link]
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El-Sayed, N. N. E., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 2021. [Link]
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Pansare, D. N., & Shelke, R. N. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen, 2019. [Link]
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Vaškevičiūtė, K., et al. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 2020. [Link]
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A Technical Guide to the Structure-Activity Relationship of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride Derivatives
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzenesulfonyl chloride moiety serves as a privileged scaffold, forming the basis of a multitude of therapeutic agents. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide array of biological activities. This guide focuses on the structure-activity relationships (SAR) of derivatives of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a scaffold poised for exploration in drug discovery.
While direct and extensive SAR studies on this specific scaffold are emerging, a comprehensive understanding can be constructed by analyzing structurally related analogs. This guide will synthesize available data on similar compounds to provide researchers, scientists, and drug development professionals with a predictive framework for designing and optimizing novel therapeutic agents based on the this compound core. We will delve into the synthesis of key derivatives, compare their biological activities against various targets, and provide detailed experimental protocols to facilitate further research and development.
I. Synthesis of this compound and its Derivatives
The journey to understanding the SAR of this class of compounds begins with their synthesis. The core intermediate, this compound, can be synthesized from commercially available starting materials. The primary derivatives of interest are sulfonamides, formed by the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines.
General Synthesis Workflow
The synthesis of sulfonamide derivatives from this compound is a well-established chemical transformation. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of N-Substituted 5-Bromo-4-fluoro-2-methylbenzenesulfonamides
This protocol provides a general method for the synthesis of sulfonamide derivatives.[1]
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure sulfonamide derivative.
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[1]
II. Comparative Analysis of Biological Activities: A Structure-Activity Relationship Perspective
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the aromatic ring and the functionality attached to the sulfonamide nitrogen. By examining data from structurally similar compounds, we can infer key SAR trends.
A. Antibacterial Activity
Sulfonamides have a long history as antibacterial agents, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2]
Key SAR Insights from Analogs:
-
Substitution on the Benzenesulfonyl Ring: The presence of electron-withdrawing groups, such as halogens (bromo and fluoro), on the benzenesulfonyl ring can influence the acidity of the sulfonamide proton and potentially enhance binding to the target enzyme.
-
The Sulfonamide Moiety (SO₂NH-R): The nature of the 'R' group attached to the sulfonamide nitrogen is a critical determinant of antibacterial potency and spectrum.
-
Heterocyclic Rings: Replacement of a hydrogen on the sulfonamide with a heterocyclic ring has been a common and effective strategy to enhance antibacterial activity.[3]
-
Aliphatic Chains: In some cases, aliphatic sulfonamides have shown activity, particularly against Gram-negative bacteria, with activity generally decreasing as the carbon chain length increases.[3]
-
Comparative Data from Structurally Related Sulfonamides:
| Compound Scaffold | R Group | Target Organism | Activity (MIC in µg/mL) | Reference |
| 4-Bromobenzenesulfonamide | Thiazol-2-yl | S. aureus | 128 | [4] |
| 4-Fluorobenzenesulfonamide | Thiazol-2-yl | S. aureus | 256 | [4] |
| Substituted Benzenesulfonamides | Butylamine | E. coli | 6.72 | [5][6] |
| Substituted Benzenesulfonamides | Butylamine | S. aureus | 6.63 | [5][6] |
This table presents data from analogs to infer potential activity trends for the target scaffold.
B. Enzyme Inhibition: Targeting Cancer and Other Diseases
Benzenesulfonamide derivatives have emerged as potent inhibitors of various enzymes implicated in diseases such as cancer and glaucoma. Two notable targets for structurally related compounds are RAF kinases and Cytochrome P450 enzymes.
1. RAF Kinase Inhibition
The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[4] 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride has been investigated for its role in synthesizing Pan-RAF inhibitors.
Key SAR Insights from Analogs:
-
The benzenesulfonyl chloride moiety serves as a key building block for constructing more complex molecules that can fit into the ATP-binding pocket of RAF kinases.
-
The specific substitution pattern on the phenyl ring, including the presence of bromo and fluoro groups, can influence the binding affinity and selectivity of the inhibitors.
2. Cytochrome P450 (CYP) Enzyme Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of drugs and other xenobiotics. Inhibition of specific CYP isoforms can lead to drug-drug interactions. Research indicates that 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride can inhibit CYP1A2.
Key SAR Insights from Analogs:
-
The lipophilicity and electronic properties conferred by the bromo, fluoro, and methyl substituents likely contribute to the interaction with the active site of CYP1A2.
-
Derivatization of the sulfonyl chloride to sulfonamides can modulate the inhibitory potency and selectivity for different CYP isoforms.
III. Experimental Protocols for Biological Evaluation
To facilitate further research into the SAR of this compound derivatives, this section provides detailed protocols for key biological assays.
A. Antibacterial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Enzyme Inhibition Assays
1. RAF Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to screen for inhibitors of RAF kinase activity.[4][7]
Materials:
-
Recombinant RAF kinase (e.g., B-RAF)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, RAF kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the kinase substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a luminometer. A decrease in signal indicates kinase inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.
2. CYP1A2 Inhibition Assay (Fluorometric)
This protocol measures the ability of a compound to inhibit the activity of the CYP1A2 enzyme.[8]
Materials:
-
Human liver microsomes or recombinant human CYP1A2
-
CYP1A2 substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
In a black 96-well plate, add the potassium phosphate buffer, human liver microsomes (or recombinant enzyme), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
IV. Visualization of Key Relationships
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Key determinants of biological activity for the target scaffold.
Caption: General mechanism of enzyme inhibition by sulfonamide derivatives.
V. Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific compound is limited, analysis of structurally related analogs provides valuable insights into the key structural features that govern biological activity. The presence of bromo and fluoro substituents on the phenyl ring, combined with the versatility of the sulfonamide moiety, offers a rich chemical space for exploration.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of this compound. By varying the amine component of the sulfonamide, researchers can probe the effects on antibacterial, anticancer, and other biological activities. Detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be crucial for elucidating the precise binding modes and guiding the rational design of more potent and selective compounds. The experimental protocols provided in this guide offer a solid foundation for these future investigations, which hold the potential to unlock new and effective treatments for a range of diseases.
References
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A Comparative Guide to the Spectroscopic Analysis of N-substituted 5-bromo-4-fluoro-2-methylbenzenesulfonamides
This guide provides a comprehensive comparative analysis of the key spectroscopic techniques used to characterize N-substituted 5-bromo-4-fluoro-2-methylbenzenesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will explore the expected spectral features of this specific class of halogenated sulfonamides, compare them with non-halogenated analogs, and provide the rationale behind these spectroscopic signatures.
Introduction: The Structural Significance of Halogenated Benzenesulfonamides
N-substituted 5-bromo-4-fluoro-2-methylbenzenesulfonamides are a class of organic compounds with significant potential in medicinal chemistry. The benzenesulfonamide core is a well-established pharmacophore, while the specific halogenation pattern (bromo and fluoro) and methylation introduce unique electronic and steric properties that can modulate biological activity. Accurate and unambiguous structural elucidation is therefore paramount. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of these molecules. This guide will focus on predicting and interpreting the spectral data for this class of compounds, drawing on established principles and data from analogous structures.
The Analytical Workflow: A Step-by-Step Approach
A systematic approach is crucial for the comprehensive spectroscopic characterization of these molecules. The following workflow outlines the logical progression of analysis.
Caption: Common fragmentation pathways for N-substituted benzenesulfonamides in mass spectrometry.
Table of Expected Fragments:
| Fragment | Description | Significance |
| [M+H]⁺ and [M+H+2]⁺ | Molecular ion peak with bromine isotope pattern | Confirms the molecular weight and the presence of one bromine atom. |
| [M+H - RNH]⁺ | Loss of the N-substituent amine | Indicates the mass of the N-substituent. |
| [RNH₂]⁺ | N-substituent fragment | Confirms the identity of the N-substituent. |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide | A characteristic fragmentation for some aromatic sulfonamides. [1] |
Comparison with Non-Halogenated Analogs:
The mass spectrum of a non-halogenated analog would lack the characteristic 1:1 isotopic pattern for bromine in the molecular ion and any bromine-containing fragments. The fragmentation pathways would be similar, but the masses of the fragments would differ accordingly.
Conclusion: A Multi-faceted Approach to Structural Verification
The spectroscopic analysis of N-substituted 5-bromo-4-fluoro-2-methylbenzenesulfonamides requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. By understanding the expected spectral features and comparing them to relevant alternatives, researchers can confidently elucidate and validate the structures of these potentially valuable compounds. This guide provides a foundational framework for such analyses, emphasizing the importance of a logical workflow and a deep understanding of the underlying spectroscopic principles.
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A Researcher's Guide to Confirming Sulfonamide Formation Using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. The sulfonamide functional group, a cornerstone in medicinal chemistry, is present in numerous therapeutic agents.[1][2] Its correct formation is a critical step in the synthesis of these vital compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the gold standard for this structural verification. This guide provides an in-depth comparison of the NMR spectral data of starting materials versus the final sulfonamide product, supported by experimental insights to ensure confidence in your synthetic outcomes.
The Underlying Chemistry: Why NMR is Definitive
The formation of a sulfonamide typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This reaction creates a new covalent bond between the sulfur and nitrogen atoms, fundamentally altering the electronic environment of the nuclei in its vicinity. These changes manifest as predictable and distinct shifts in the NMR spectrum, providing a clear fingerprint of the successful reaction.
The key to using NMR for confirmation lies in observing:
-
The disappearance of starting material signals: Specifically, the labile proton of the amine (N-H) and the characteristic signals of the sulfonyl chloride.
-
The appearance of new product signals: Most notably, the sulfonamide N-H proton and the shifts in adjacent carbon and proton signals due to the newly formed S-N bond.
Diagram: Monitoring Sulfonamide Formation via NMR
This diagram illustrates the key atomic nuclei whose chemical environments are altered during sulfonamide synthesis, making them ideal reporters for tracking the reaction's progress using NMR spectroscopy.
Caption: Key atomic nuclei to monitor during sulfonamide formation.
Comparative Analysis of NMR Chemical Shifts
The power of NMR in confirming sulfonamide formation lies in the distinct and predictable changes in chemical shifts (δ) from reactants to products. The electron-withdrawing nature of the sulfonyl group (SO₂) significantly deshields adjacent protons and carbons.
| Nucleus | Starting Material (Typical δ in ppm) | Sulfonamide Product (Typical δ in ppm) | Rationale for Shift |
| Amine N-H Proton | 1-5 (broad signal)[3][4] | 8-11 (often a sharp singlet)[5][6] | The strongly electron-withdrawing SO₂ group deshields the N-H proton, causing a significant downfield shift. The proton becomes less labile, often resulting in a sharper signal. |
| α-Protons (on Carbon adjacent to N) | 2.2-2.9[3] | ~3.0-3.5 | The sulfonyl group's inductive effect further deshields these protons compared to the amine starting material. |
| α-Carbons (on Carbon adjacent to N) | 30-60[3] | 40-70 | Similar to the α-protons, the α-carbon experiences deshielding from the adjacent sulfonamide group, shifting its signal downfield. |
| Aromatic Carbons (adjacent to S) | Varies based on sulfonyl chloride | ~130-150[7] | The carbon directly attached to the sulfur in an aromatic sulfonyl chloride will experience a shift upon conversion to the sulfonamide due to the change in the electronic environment. |
Note: Chemical shifts are dependent on the solvent, concentration, and specific molecular structure. The values provided are general ranges.
Experimental Protocol: Synthesis and NMR Analysis of a Model Sulfonamide
This section provides a generalized, yet robust, protocol for the synthesis of a sulfonamide and its subsequent analysis by NMR.
Part A: Synthesis of N-benzyl-4-toluenesulfonamide
The reaction of p-toluenesulfonyl chloride with benzylamine is a classic example used to illustrate the formation of a sulfonamide.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in DCM.
-
Addition of Amine: To the stirred solution, add benzylamine (1 equivalent) and pyridine (1.1 equivalents) dropwise at room temperature. The base is crucial to neutralize the HCl byproduct.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, wash the organic layer with dilute HCl to remove excess pyridine and amine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography to yield a crystalline solid.[2]
Part B: NMR Sample Preparation and Analysis
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the purified sulfonamide product in about 0.6-0.7 mL of CDCl₃. Add a small amount of TMS as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to note are the disappearance of the broad amine N-H signal of benzylamine (typically around 1.6 ppm) and the appearance of a new, sharp singlet for the sulfonamide N-H proton significantly downfield (expected around 8-9 ppm). Also, observe the downfield shift of the benzylic protons (CH₂).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Note the downfield shift of the benzylic carbon signal compared to benzylamine. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.[8]
Diagram: Experimental Workflow
This diagram outlines the sequential process from the synthesis of the sulfonamide to its definitive structural confirmation using NMR spectroscopy.
Caption: From reaction to confirmation: a typical workflow.
Interpreting the Spectra: A Self-Validating System
The true power of this method is its self-validating nature. The ¹H NMR spectrum provides a clear narrative of the transformation.
-
Disappearance of Benzylamine N-H₂: The broad singlet of the two amine protons in benzylamine (typically between 1-2 ppm) will completely disappear.
-
Appearance of Sulfonamide N-H: A new singlet will appear significantly downfield, often in the 8-11 ppm region.[5][6] This is a hallmark of sulfonamide formation. Its integration should correspond to one proton.
-
Shift of the Benzylic (α) Protons: The CH₂ protons adjacent to the nitrogen in benzylamine will shift downfield upon formation of the sulfonamide due to the increased electron-withdrawing effect of the SO₂ group.
The ¹³C NMR spectrum corroborates these findings:
-
Shift of the Benzylic (α) Carbon: The carbon of the CH₂ group adjacent to the nitrogen will also shift downfield, providing further evidence of the new S-N bond.
References
-
Simpson, J. H. (2012). Organic structure determination using 2-D NMR spectroscopy: a problem-based approach. Boston, Elsevier/AP. [Link]
-
Pougnet, B. et al. (2021). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 80, 153327. [Link]
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Wikipedia. (2023). Sulfonamide. [Link]
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Oregon State University. Spectroscopy of Amines. [Link]
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JoVE. Video: NMR Spectroscopy Of Amines. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Kalinowska-Tłuścik, J. et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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Emetere, M. E. et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]
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Giraldi, T. et al. (1977). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 20(6), 850-853. [Link]
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Contreras, R. H. et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 943-946. [Link]
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NPTEL. 13C NMR spectroscopy. [Link]
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- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of the mass spectrometry analysis of products derived from 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a versatile reagent in modern organic synthesis. We will explore its reactivity with common nucleophiles and compare its analytical profile with alternative sulfonylation reagents, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is a highly reactive aromatic sulfonyl chloride. Its utility in medicinal chemistry and materials science stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of compounds.[1] The presence of bromo and fluoro substituents on the benzene ring provides opportunities for further functionalization, making it a valuable building block for creating diverse molecular scaffolds.[2]
The core reactivity of this compound lies in its reaction with nucleophiles such as primary and secondary amines to form stable sulfonamides, and with alcohols to yield sulfonate esters.[3] These reactions are fundamental in the synthesis of a wide array of biologically active molecules.
Comparative Analysis of Reaction Products by Mass Spectrometry
The choice of sulfonylation reagent can significantly impact not only the reaction outcome but also the ease and clarity of product analysis by mass spectrometry. Here, we compare the expected mass spectrometric profiles of products derived from this compound with those from two common alternatives: p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride.
Reaction with Primary Amines: Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary amine, such as benzylamine, yields a sulfonamide. This reaction is a cornerstone of medicinal chemistry for the synthesis of compounds with a wide range of biological activities.
Illustrative Reaction Scheme:
Caption: General reaction for sulfonamide formation.
Table 1: Comparison of Expected Mass Spectrometry Data for Sulfonamides
| Feature | This compound Derivative | p-Toluenesulfonyl Chloride Derivative | Dansyl Chloride Derivative |
| Product | N-Benzyl-5-bromo-4-fluoro-2-methylbenzenesulfonamide | N-Benzyl-4-methylbenzenesulfonamide | N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide |
| Formula | C₁₄H₁₃BrFNO₂S | C₁₄H₁₅NO₂S | C₁₉H₂₀N₂O₂S |
| MW ( g/mol ) | 370.23 | 261.34 | 352.45 |
| [M+H]⁺ (m/z) | 371.99 (with Br isotope pattern) | 262.09 | 353.13 |
| Key Fragment Ions (m/z) | 307.9 (Loss of SO₂)[4], 228.9 (benzenesulfonyl cation), 91.1 (benzyl cation) | 198.0 (Loss of SO₂), 155.0 (toluenesulfonyl cation), 91.1 (benzyl cation) | 236.1 (dimethylaminonaphthalene cation), 171.1 (further fragmentation) |
| Analytical Advantage | Distinct isotopic pattern of bromine aids in identification. Electron-withdrawing F and Br may promote characteristic SO₂ loss.[4] | Simple, well-characterized fragmentation. | Fluorescent properties aid in detection by other methods. |
| Analytical Challenge | Complex isotopic pattern for fragments containing bromine. | Potential for isobaric interference in complex mixtures. | Can be light-sensitive. |
Reaction with Alcohols: Sulfonate Ester Formation
Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are also found in some active pharmaceutical ingredients.
Illustrative Reaction Scheme:
Caption: General reaction for sulfonate ester formation.
Table 2: Comparison of Expected Mass Spectrometry Data for Sulfonate Esters
| Feature | This compound Derivative | p-Toluenesulfonyl Chloride Derivative | Methanesulfonyl Chloride Derivative |
| Product | Ethyl 5-bromo-4-fluoro-2-methylbenzenesulfonate | Ethyl p-toluenesulfonate | Ethyl methanesulfonate |
| Formula | C₉H₁₀BrFO₃S | C₉H₁₂O₃S | C₃H₈O₃S |
| MW ( g/mol ) | 313.14 | 200.26 | 124.15 |
| [M+Na]⁺ (m/z) | 335.94 (with Br isotope pattern) | 223.04 | 147.01 |
| Key Fragment Ions (m/z) | 284.9 (Loss of C₂H₅), 220.9 (Loss of C₂H₅ and SO₂) | 173.0 (Loss of C₂H₅), 155.0 (toluenesulfonyl cation) | 95.0 (Loss of C₂H₅) |
| Analytical Advantage | Bromine isotopic pattern provides a clear signature. | Well-defined fragmentation pattern.[5] | Simple structure with clear fragmentation. |
| Analytical Challenge | Potential for in-source fragmentation. | Susceptible to hydrolysis. | Low molecular weight may be challenging to detect in some matrices. |
Experimental Protocols
General Procedure for Sulfonamide Synthesis
-
To a solution of the primary or secondary amine (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sulfonate Ester Synthesis
-
To a solution of the alcohol (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add this compound (1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-6 hours, monitoring by TLC.
-
Dilute the reaction with dichloromethane (20 mL) and wash with cold 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
LC-MS/MS Analysis Protocol
A robust and sensitive LC-MS/MS method is crucial for the accurate analysis of sulfonamide and sulfonate ester products.[6][7]
Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for LC-MS/MS analysis.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good separation for a wide range of polar and non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reverse-phase column. |
| Gradient | 5-95% B over 10 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Positive | Sulfonamides and sulfonate esters readily form [M+H]⁺ or [M+Na]⁺ ions. |
| Scan Type | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) | Allows for both initial identification and detailed structural elucidation. |
| Collision Energy | 10-40 eV (ramped) | Optimizes fragmentation for a range of precursor ions. |
Mechanistic Insights from Fragmentation
The fragmentation patterns observed in tandem mass spectrometry provide invaluable structural information. For sulfonamides derived from this compound, several key fragmentation pathways are expected.
The most characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[4] This is often a prominent peak in the MS/MS spectrum. The presence of electron-withdrawing groups, such as fluorine and bromine, on the aromatic ring can influence the stability of the S-N bond and may promote this fragmentation pathway.[4]
Another common fragmentation is the cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation and the corresponding amine radical cation or protonated amine. Cleavage of the C-S bond can also occur, resulting in the loss of the sulfonyl group.
Fragmentation Pathway Diagram:
Caption: Predicted fragmentation of a sulfonamide.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules. A thorough understanding of the mass spectrometric behavior of its reaction products is essential for accurate characterization and successful research outcomes. The distinct isotopic signature of bromine and the predictable fragmentation pathways, such as the loss of SO₂, provide clear analytical handles for product identification. By employing robust LC-MS/MS methodologies and comparing the analytical data with that of alternative reagents, researchers can confidently elucidate the structures of their synthesized compounds and advance their drug discovery and development programs.
References
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- Zhang, L., et al. (2019).
- Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
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- Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
- Wikipedia contributors. (n.d.). Sulfonyl halide. In Wikipedia.
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- (n.d.). Sulfonylation reactions and commonly used sulfonylating reagents.
- Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1875–1883.
- (2024).
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
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- (n.d.).
- (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
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- (n.d.). 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride | 874801-49-7. BenchChem.
- (n.d.). Chemical reactivity of the sulfonyl chloride group. BenchChem.
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- Bissonnette, N. B., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- (n.d.). 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride | 874801-49-7. Sigma-Aldrich.
- (n.d.). 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Oakwood Chemical.
- (n.d.). An In-Depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic Acid Derivatives and Analogs for Researchers and Drug Developm. BenchChem.
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A Comparative Guide to Assessing the Purity of Synthesized Sulfonamides by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. Among the various analytical techniques available, High-Performance Liquid Chromatography (HPLC) stands out for its robustness, high sensitivity, and excellent quantitative capability, making it the gold standard for purity assessment in the pharmaceutical industry.[1][2] This guide provides an in-depth comparison of strategic HPLC approaches for analyzing sulfonamides, moving beyond a single method to explore how deliberate choices in column chemistry and elution mode can yield superior, self-validating results.
The Analytical Challenge: Sulfonamide Impurities
Sulfonamides, a critical class of synthetic antimicrobial agents, can be accompanied by a range of impurities stemming from their synthesis. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[3][4][5] For instance, in the synthesis of a common sulfonamide like sulfamethoxazole, impurities might include precursor amines or sulfonyl chlorides, as well as structurally similar side-products. The goal of a well-designed HPLC method is not just to quantify the main compound but to resolve it from these potentially interfering species.[6]
Foundational Principles: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for pharmaceutical analysis due to its versatility in separating a wide array of compounds.[7][8][9] The principle is based on the partitioning of analytes between a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) and a non-polar stationary phase (commonly silica particles modified with alkyl chains, such as C18).[8] In this setup, non-polar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[1][8]
Comparative Analysis of HPLC Methodologies
The effectiveness of an HPLC purity assessment hinges on achieving optimal selectivity—the ability of the system to distinguish between the main analyte and its closely related impurities.[10] Below, we compare two key strategic choices in method development: stationary phase chemistry and elution mode.
Stationary Phase Selection: A Tale of Two Columns
The column is the heart of the HPLC system, and its chemistry dictates the primary mode of interaction with the analyte. While the C18 (Octadecylsilane) column is the universal workhorse, alternative chemistries can provide unique selectivity for challenging separations.[11]
-
The Workhorse: C18 Column: This phase separates compounds primarily based on hydrophobicity.[8] It is an excellent starting point for most sulfonamides.
-
The Specialist: Phenyl-Hexyl Column: This stationary phase contains a phenyl ring, which allows for additional π-π interactions with aromatic analytes.[11] Since sulfonamides and many of their precursors are aromatic, this can introduce a different selectivity profile, potentially resolving impurities that co-elute on a C18 column.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale & Causality |
| Primary Interaction | Hydrophobic interactions | Hydrophobic and π-π interactions | The Phenyl-Hexyl column's aromatic functionality provides an alternative separation mechanism, enhancing selectivity for aromatic compounds.[11] |
| Resolution (Rs) | Good (Rs > 2.0 for most impurities) | Excellent (Rs > 2.5, resolves critical pair) | The added π-π interactions can improve the separation between structurally similar aromatic compounds. |
| Best For | General-purpose purity screening, separating compounds with differing hydrophobicity. | Resolving aromatic isomers or impurities with similar hydrophobicity but different aromatic character. | Choosing the column based on the specific chemical nature of expected impurities is a key principle of effective method development.[11] |
Mobile Phase Optimization: Isocratic vs. Gradient Elution
The mobile phase composition determines how quickly analytes travel through the column. The choice between a constant mobile phase composition (isocratic) and a changing one (gradient) has significant implications for resolution and analysis time.
-
Isocratic Elution: The mobile phase composition (e.g., 60% acetonitrile, 40% water) remains constant throughout the run. This approach is simple, robust, and highly reproducible.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic solvent. This allows for the effective elution of a wider range of compounds, from polar to non-polar, in a single run.[12]
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Causality |
| Mobile Phase | Constant organic:aqueous ratio | Increasing organic solvent percentage over time | A gradient is necessary when impurities span a wide polarity range. It elutes polar impurities early and retains/resolves non-polar ones.[12] |
| Peak Shape | Good for early-eluting peaks, may broaden late-eluting peaks. | Sharper peaks for all compounds, leading to better sensitivity. | By increasing solvent strength, the gradient pushes more retained compounds off the column faster, preventing band broadening. |
| Analysis Time | Can be long if late-eluting impurities are present. | Generally shorter run times for complex mixtures. | The gradient effectively "sweeps" the column, reducing the time needed to elute strongly retained compounds.[12] |
| Best For | Simple mixtures, routine QC where impurities are known and well-resolved. | Complex samples, impurity profiling, and method development where unknown impurities may be present. | Gradient elution offers higher peak capacity, making it ideal for purity analysis of newly synthesized compounds.[12] |
Experimental Protocols & Workflows
A robust purity assessment follows a structured workflow, from sample preparation to data analysis.
Caption: General workflow for HPLC purity analysis.
Protocol 1: High-Throughput Purity Screen (Isocratic Method)
This protocol is designed for rapid screening of multiple samples where impurities are generally known and not expected to be complex.
-
Chromatographic System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 40:60 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized sulfonamide in the mobile phase to a concentration of 1.0 mg/mL.[2]
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run for 20 minutes.
Protocol 2: Comprehensive Impurity Profiling (Gradient Method)
This protocol is authoritative for accurately profiling all potential impurities, especially for a newly synthesized compound.
-
Chromatographic System: HPLC with Diode Array Detector (DAD) for peak purity analysis.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm (or optimal wavelength for the specific sulfonamide).
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized sulfonamide in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL.
Data Interpretation and System Validation
A trustworthy protocol must be a self-validating system.[13] Purity is typically calculated using the area percent method, assuming the response factor of the impurities is the same as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a method to be considered reliable, it must be validated according to ICH guidelines, which assess parameters like:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][14]
-
Precision: The closeness of agreement between a series of measurements, assessed at repeatability and intermediate levels.[15][16]
-
Accuracy: The closeness of the test results to the true value.[14][16]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[13]
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The Art of Inhibition: A Comparative Guide to Kinase Inhibitors Derived from Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The benzenesulfonyl chloride scaffold has emerged as a versatile and privileged structure in the design of these inhibitors, offering a foundation for finely tuning potency and selectivity through targeted substitutions.[3][4]
This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from differently substituted benzenesulfonyl chlorides. Moving beyond a mere listing of compounds, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your own research endeavors.
The Benzenesulfonyl Core: A Privileged Scaffold for Kinase Inhibition
The benzenesulfonamide moiety, formed by the reaction of a benzenesulfonyl chloride with an amine, is a cornerstone in medicinal chemistry.[5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it an ideal anchor for engaging with the ATP-binding pocket of kinases.[6] The true power of this scaffold, however, lies in the synthetic tractability of the starting benzenesulfonyl chloride, which allows for the introduction of a diverse array of substituents onto the phenyl ring. These substitutions are not merely decorative; they are instrumental in modulating the electronic and steric properties of the inhibitor, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.
Structure-Activity Relationships: Decoding the Impact of Substitution
The efficacy of a kinase inhibitor is profoundly influenced by the nature and position of substituents on the benzenesulfonyl ring. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.
Electronic Effects: The Push and Pull of Electrons
The electronic nature of the substituent can dramatically alter the acidity of the sulfonamide proton and the overall electron distribution of the inhibitor, impacting its interaction with key residues in the kinase active site.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) are EWGs. They increase the acidity of the sulfonamide N-H, potentially enhancing hydrogen bonding interactions with the kinase hinge region. For instance, studies on a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors revealed that halogen-substituted compounds demonstrated significant activity.[7]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) are EDGs. They can increase the electron density of the aromatic ring, which may be favorable for certain van der Waals or pi-stacking interactions within the ATP-binding pocket.
Steric Effects: The Importance of Size and Shape
The size and placement of substituents are critical for achieving a snug fit within the often-congested kinase active site.
-
Bulky Groups: Large substituents can either provide beneficial interactions with hydrophobic pockets or lead to steric clashes that reduce binding affinity. The optimal size is highly dependent on the specific topology of the target kinase.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. For example, in the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based inhibitors of 12-lipoxygenase, the substitution pattern on the benzenesulfonamide ring was a key determinant of potency and selectivity.[8]
Comparative Efficacy: A Quantitative Look at Substituted Benzenesulfonamide Kinase Inhibitors
To illustrate the impact of substitution, the following table summarizes the in vitro potency (IC50 values) of a selection of benzenesulfonamide-derived inhibitors against various kinases. It is important to note that direct comparisons between studies can be challenging due to variations in assay conditions.[9]
| Compound/Scaffold | Target Kinase(s) | Substitution on Benzenesulfonyl Ring | IC50 (nM) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide Analog | PLK4 | 4-Methyl | 12.4 | [7] |
| N-(1H-indazol-6-yl)benzenesulfonamide Analog | PLK4 | 4-Bromo | 23.6 | [7] |
| N-(1H-indazol-6-yl)benzenesulfonamide Analog | PLK4 | 4-Iodo | (Marked reduction in activity) | [7] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analog | 12-Lipoxygenase | 4-Fluoro | Potent (nM range) | [8] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analog | 12-Lipoxygenase | 4-Chloro | Potent (nM range) | [8] |
| N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamide Analog | AXL Kinase | Various | Low nanomolar | [3] |
| Pyrazoline Benzenesulfonamide Derivative | Various Cancer Cell Lines | 4-Chloro | GI50 < 2 µM | [10] |
| Pyrazoline Benzenesulfonamide Derivative | Various Cancer Cell Lines | 4-N(CH₃)₂ | GI50 < 2 µM | [10] |
Note: IC50 and GI50 values are measures of inhibitory concentration and growth inhibition, respectively. Lower values indicate higher potency.
Experimental Protocols: From Synthesis to Efficacy Testing
To provide a practical framework for your research, we outline a general synthesis protocol for a substituted N-arylbenzenesulfonamide and a standard in vitro kinase inhibition assay.
Synthesis of a Substituted N-Arylbenzenesulfonamide
This protocol describes the reaction of a substituted benzenesulfonyl chloride with an aniline derivative.
Step 1: Preparation of the Substituted Benzenesulfonyl Chloride
The starting substituted benzenesulfonyl chloride can be prepared through various methods, including the chlorosulfonation of a substituted benzene.
Step 2: Sulfonamide Formation
-
Dissolve the desired aniline derivative (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the substituted benzenesulfonyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-arylbenzenesulfonamide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of a test compound against a specific kinase.
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in DMSO.
-
In a 96-well plate, add the kinase enzyme, a suitable substrate, and the kinase assay buffer.
-
Add the serially diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, we provide diagrams generated using Graphviz (DOT language).
Caption: Simplified overview of RTK signaling and points of inhibition.
Caption: General workflow for developing kinase inhibitors.
Conclusion and Future Perspectives
The benzenesulfonyl chloride scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The ability to systematically modify this core structure allows for the exploration of vast chemical space and the fine-tuning of inhibitory activity and selectivity. As our understanding of the human kinome deepens, so too will our ability to design next-generation inhibitors with improved efficacy and reduced off-target effects. The strategic application of SAR principles, coupled with robust experimental validation, will undoubtedly pave the way for new and more effective therapies for a multitude of diseases.
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Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry. [Link]
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Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemBioChem. [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry. [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
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1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). Journal of Medicinal Chemistry. [Link]
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Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC. (2025). Frontiers in Pharmacology. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of in vitro testing strategies for novel compounds synthesized from the 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride scaffold. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and logical screening cascade that generates trustworthy and actionable data for early-stage drug discovery.
Foundational Rationale: Why Target this Scaffold?
The this compound structure is a highly versatile starting point for medicinal chemistry. The reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives.[1][2] Sulfonamides are a "privileged scaffold" in drug discovery, known to exhibit a wide range of biological activities, including antibacterial, anticancer, and potent enzyme inhibitory properties.[3][4][5][6]
The strategic placement of bromo- and fluoro- substituents offers two key advantages:
-
Modulation of Physicochemical Properties: Halogens can significantly alter lipophilicity, metabolic stability, and binding affinity.
-
Orthogonal Sites for Further Chemistry: The bromine atom, in particular, serves as a handle for cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration.[1]
Given these characteristics, a logical in vitro testing strategy for new derivatives should focus on three primary areas: baseline cytotoxicity, specific enzyme inhibition, and modulation of key cell signaling pathways.
The Experimental Blueprint: A High-Throughput Screening Cascade
A successful screening campaign does not test compounds randomly; it follows a logical, tiered approach to efficiently identify promising candidates while eliminating unsuitable ones.[7][8] This workflow maximizes resource efficiency by using broader, less expensive assays first, followed by more complex and targeted assays for confirmed "hits."
Foundational Assessment: Comparative Cell Viability Assays
Before assessing a compound's effect on a specific molecular target, it is crucial to evaluate its general effect on cell health.[9][10] This initial step helps differentiate true targeted effects from non-specific toxicity and establishes a therapeutic window. Tetrazolium reduction assays are a mainstay for this purpose due to their simplicity and reliability.[11]
The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, which produces a colored formazan product.[11][12][13] The color intensity is directly proportional to the number of viable cells.
Comparison: MTT vs. XTT Assays
While both assays are widely used, the XTT assay offers significant workflow advantages over the older MTT method.
| Feature | MTT Assay | XTT Assay | Rationale for Preference |
| Principle | Reduction to a water-insoluble purple formazan.[12][13] | Reduction to a water-soluble orange formazan.[11][12] | XTT's soluble product simplifies the workflow. |
| Solubilization Step | Required. An organic solvent (e.g., DMSO) must be added to dissolve the formazan crystals.[11] | Not Required. The formazan product is already soluble in the culture medium.[11][13] | Eliminates a major source of potential error and saves significant time. |
| Endpoint | Terminal. Cells are lysed during solubilization. | Non-terminal. Allows for continuous measurement over time.[9] | Offers greater flexibility for kinetic studies. |
| Sensitivity | Generally good. | Often higher sensitivity and a wider dynamic range.[13] | Improved data quality and reliability. |
Protocol: XTT Cell Viability Assay
This protocol is designed to be self-validating by including appropriate controls.
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only (no cells) for background control.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., 0.1% DMSO) in culture medium. Add the desired final concentrations to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well, including the background control wells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. The incubation time should be optimized based on the cell type's metabolic rate.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[11] A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Analysis: After subtracting the background, express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Target-Specific Evaluation: Protein Kinase Inhibition Assays
Protein kinases are a major class of therapeutic targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[14] Sulfonamide-containing molecules are known to be effective kinase inhibitors. Therefore, screening novel compounds against a panel of relevant kinases is a critical step.
Luminescence-based assays that measure the amount of ADP produced during the kinase reaction are highly sensitive, robust, and amenable to high-throughput screening.[14][15]
Data Presentation: Comparative Kinase Inhibition
The output of a kinase inhibition screen is typically the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16] Data should be presented clearly, comparing the novel compounds to a well-characterized control.
| Compound ID | Target Kinase A IC50 (nM) | Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) |
| SYN-101 | 15 | 250 | >10,000 |
| SYN-102 | 8 | 750 | >10,000 |
| SYN-103 | 1,200 | 5,500 | >10,000 |
| Staurosporine | 5 | 10 | 20 |
| (Data is hypothetical for illustrative purposes. Staurosporine is a known non-selective kinase inhibitor used as a positive control).[14] |
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Plating: In a 384-well plate, create a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each concentration to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[15]
-
Kinase/Inhibitor Pre-incubation: Add the kinase of interest to each well (except the "no enzyme" control). Incubate for 10-20 minutes at room temperature to allow the inhibitors to bind to their target.[14]
-
Initiate Kinase Reaction: Add a mixture of the specific kinase substrate peptide and ATP to all wells to start the reaction. Incubate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Advanced Profiling: G-Protein Coupled Receptor (GPCR) Assays
GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs, making them a high-value target class for novel compounds.[17][18][19] GPCR signaling is complex, and different assays can be used to measure distinct downstream events.
-
Second Messenger Assays: These assays quantify the production of intracellular molecules like cyclic AMP (cAMP) or the release of calcium (Ca2+) following receptor activation.[20] They are a direct measure of G-protein-mediated signaling.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an independent signaling pathway.[18][20]
Comparing results from both types of assays can reveal if a compound is a balanced agonist or if it exhibits "biased signaling," preferentially activating one pathway over another—a highly sought-after property in modern drug development.[18]
Conclusion
The in vitro evaluation of novel compounds derived from this compound requires a systematic and scientifically rigorous approach. By employing a logical screening cascade—starting with broad cytotoxicity assessments, progressing to specific target-based enzyme inhibition assays, and culminating in advanced functional profiling—researchers can efficiently identify and validate promising lead candidates. The comparative methodologies and detailed protocols provided in this guide serve as a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride: A Guide for Laboratory Professionals
<_>
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a compound requiring meticulous handling due to its hazardous characteristics. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile
Key Anticipated Hazards:
-
Corrosivity: Like other sulfonyl chlorides, this compound is expected to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3][4][5]
-
Reactivity with Water: A primary concern is its violent reaction with water and moisture, which liberates toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[6][7] This reactivity dictates that it must be kept away from aqueous environments and incompatible materials.
-
Toxicity: Inhalation of vapors or dust can cause respiratory irritation.[2] Ingestion is also harmful.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[8][9][10]
These hazards underscore the necessity for handling this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The Disposal Decision Workflow
The appropriate disposal route for this compound waste depends on several factors, including its form (uncontaminated, contaminated, or in solution) and the quantity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for the disposal of this compound waste.
Disposal Protocols
Based on the workflow, here are the detailed protocols for handling different forms of waste containing this compound.
Protocol 1: In-Lab Neutralization of Small Quantities of Uncontaminated Reagent
For small, manageable quantities (typically less than 10 grams) of uncontaminated this compound, a carefully controlled neutralization can be performed by trained personnel. This process converts the reactive sulfonyl chloride into a less hazardous sulfonate salt.
Step-by-Step Methodology:
-
Preparation (in a chemical fume hood):
-
Don appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).
-
Prepare a 10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid strong bases like sodium hydroxide initially, as the reaction can be too vigorous.
-
Place the basic solution in a large beaker or flask, ensuring it is at least three times the volume of the sulfonyl chloride to be neutralized.
-
Place the beaker in an ice bath to manage the exothermic reaction.
-
-
Slow Addition:
-
With constant and vigorous stirring, slowly and carefully add the this compound to the basic solution in small portions.
-
Crucially, never add the base to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.[11]
-
-
Monitoring:
-
Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition immediately until it subsides.
-
After all the sulfonyl chloride has been added, continue stirring the mixture for at least one hour to ensure the reaction is complete.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8.[12] If the solution is still acidic, slowly add more of the basic solution until the desired pH is reached.
-
-
Final Disposal:
-
Once the solution is neutralized and the reaction has ceased, it can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations.[13] Always confirm with your institution's Environmental Health and Safety (EHS) office before drain disposal.
-
Protocol 2: Management of Contaminated Solids and Bulk Quantities
Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent materials from a spill, as well as bulk quantities of the chemical, must be disposed of as hazardous waste.
Step-by-Step Methodology:
-
Containment:
-
Collect all contaminated solid waste in a clearly labeled, dedicated hazardous waste container.[14] The container should be made of a material compatible with the chemical and have a secure lid.
-
For bulk quantities of the pure chemical, the original container is often suitable for disposal, provided it is in good condition.[15]
-
-
Labeling:
-
Storage:
-
Disposal:
Protocol 3: Disposal of Solutions in Organic Solvents
Solutions of this compound in organic solvents should be treated as halogenated organic waste.
Step-by-Step Methodology:
-
Collection:
-
Collect the waste solution in a designated, properly labeled hazardous waste container for halogenated organic solvents.
-
Ensure the container is compatible with the solvent used.
-
-
Labeling and Storage:
-
Label the container with "Hazardous Waste" and list all chemical components, including the solvent and this compound, with their approximate concentrations.
-
Store the container in the SAA, following the same guidelines as for solid hazardous waste.
-
-
Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[11][17] Do not use combustible materials like sawdust. [11]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
Building a Culture of Safety
Proper chemical disposal is a cornerstone of a robust laboratory safety culture. By understanding the hazards of this compound and adhering to these detailed disposal procedures, you contribute to a safer research environment. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
